3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
(2-chloro-6-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZYHYNGUDZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659378 | |
| Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-67-8 | |
| Record name | B-[2-Chloro-6-fluoro-3-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid CAS number
An In-Depth Technical Guide to 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, safety protocols, and its pivotal role in advanced chemical synthesis, particularly in the context of drug discovery and development.
Compound Identification and Core Properties
This compound is a polysubstituted arylboronic acid. Its structural complexity, featuring chloro, fluoro, and benzyloxy groups, makes it a highly valuable reagent for introducing specific functionalities into target molecules. The boronic acid moiety is the reactive center, enabling its participation in a variety of powerful cross-coupling reactions.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 957062-67-8 .[1][2][]
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. These properties are critical for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 957062-67-8 | [1][2] |
| IUPAC Name | (3-(benzyloxy)-2-chloro-6-fluorophenyl)boronic acid | [2] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [2][4] |
| Molecular Weight | 280.49 g/mol | [2][5] |
| Density | 1.366 g/cm³ | [4] |
| Boiling Point | 461.183 °C at 760 mmHg | [4] |
| SMILES | OB(O)C1=C(Cl)C(OCC2=CC=CC=C2)=CC=C1F | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements, indicating potential risks upon exposure.
Hazard Profile:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6][8]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust.[9] After handling, wash hands and any exposed skin thoroughly.[10]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C) to maintain its stability and prevent degradation.[5][6]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][9]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a process fundamental to the synthesis of complex organic molecules, including many pharmaceuticals.[11] The stability, low toxicity, and commercial availability of boronic acids contribute to their widespread use.[11]
The 3-benzyloxy-2-chloro-6-fluorophenyl moiety is a desirable structural unit in medicinal chemistry. The Suzuki-Miyaura coupling provides a direct and efficient method to incorporate this fragment into a larger molecular scaffold.
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar¹-X) to form a palladium(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Exemplary Experimental Protocol
This protocol is a representative workflow for a Suzuki-Miyaura coupling using this compound. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1 eq), and the base (2.0 eq).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Rationale: The solvent system is chosen to dissolve all reactants. Water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step. Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen which can damage the catalyst.
-
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Plausible Synthetic Route
While specific synthesis routes are often proprietary, a common method for preparing arylboronic acids involves a lithium-halogen exchange followed by quenching with a trialkyl borate.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of boron, particularly as a boronic acid, has become a significant strategy in modern drug design.[12] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted the potential of this functional group to act as a reversible covalent inhibitor of enzyme targets.[11]
The structural features of this compound are particularly relevant:
-
Boronic Acid: Acts as a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[11][12]
-
Fluorine and Chlorine: The presence of halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine, in particular, is often introduced to block sites of metabolism or to alter pKa, improving a drug candidate's pharmacokinetic profile.
-
Benzyloxy Group: This bulky, lipophilic group can engage in hydrophobic or π-stacking interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
This reagent is therefore an attractive building block for creating libraries of complex molecules for screening against various biological targets, from proteasome inhibitors for oncology to novel agents for infectious diseases.[12]
References
- 1. arctomsci.com [arctomsci.com]
- 2. 3-Benzyoxy-2-chloro-6-fluorophenylboronic acid 98% | CAS: 957062-67-8 | AChemBlock [achemblock.com]
- 4. (3-benzyloxy-2-chloro-6-fluoro-phenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. achmem.com [achmem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. canbipharm.com [canbipharm.com]
- 10. 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid [cymitquimica.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid: A Comprehensive Technical Guide for Advanced Research
Introduction
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is a versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifunctionalized phenyl ring, featuring benzyloxy, chloro, and fluoro substituents, along with the reactive boronic acid moiety, makes it an invaluable precursor for the synthesis of complex organic molecules. This guide provides an in-depth exploration of the compound's properties, applications, and handling, tailored for researchers, scientists, and professionals in drug development.
Boronic acids, as a class of compounds, are recognized for their stability, low toxicity, and diverse reactivity, particularly in metal-catalyzed cross-coupling reactions.[1] The specific substitution pattern of this compound offers nuanced control over steric and electronic properties, enabling the construction of novel molecular architectures with potential therapeutic or material applications.[2]
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C13H11BClFO3 | [3][4][5] |
| Molecular Weight | 280.49 g/mol | [4][5][6] |
| CAS Number | 957062-67-8 | [3][4][5][7] |
| Density | 1.366 g/cm³ | [3] |
| Boiling Point | 461.183°C at 760 mmHg | [3] |
| Flash Point | 232.715°C | [3] |
| Purity | Typically ≥95% | [5][7][8] |
| Appearance | Inquire with supplier | - |
| Storage | Inert atmosphere, 2-8°C | [4] |
Strategic Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[9] this compound is an excellent substrate for these reactions, providing a pathway to highly substituted biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[10] The presence of the chloro and fluoro substituents on the phenyl ring of this compound can influence the electronic nature of the aromatic system, thereby affecting the reaction kinetics and yields.
Illustrative Experimental Workflow: Suzuki-Miyaura Coupling
This section outlines a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide.
-
Palladium Catalyst: The choice of palladium catalyst and ligands is crucial and can significantly impact reaction efficiency. Catalysts like Pd(PPh3)4 are common, but others may be more suitable for specific substrates.[11][12]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and the occurrence of side reactions.
-
Solvent System: A biphasic solvent system, such as toluene and water, is frequently employed to facilitate the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.
Role in Drug Discovery and Development
The structural motifs accessible through this compound are of high interest in drug discovery. The biaryl core is a privileged structure in many biologically active molecules. The specific combination of substituents can be strategically employed to modulate a compound's pharmacokinetic and pharmacodynamic properties.
-
Fluorine: The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups.
-
Chlorine: The chloro group can also influence metabolic pathways and provides an additional site for potential interactions with biological targets.
-
Benzyloxy Group: The benzyloxy group can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket. It also offers a handle for further chemical modification.
Conceptual Signaling Pathway Modulation
The biaryl compounds synthesized from this boronic acid could potentially interact with various biological targets, such as kinases, proteases, or nuclear receptors, thereby modulating cellular signaling pathways implicated in disease.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 3. (3-benzyloxy-2-chloro-6-fluoro-phenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. achmem.com [achmem.com]
- 5. 3-Benzyoxy-2-chloro-6-fluorophenylboronic acid 98% | CAS: 957062-67-8 | AChemBlock [achemblock.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid [cymitquimica.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Introduction: The Strategic Importance of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid in Modern Drug Discovery
This compound is a highly functionalized building block of significant interest to the pharmaceutical and agrochemical industries. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This reaction allows for the facile and efficient synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in a vast array of biologically active molecules. The specific substitution pattern of this boronic acid—a bulky benzyloxy group, a deactivating chloro group, and a strongly electron-withdrawing fluoro group—provides medicinal chemists with a versatile scaffold to explore structure-activity relationships (SAR) and fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of a robust and rational synthesis route for this valuable compound, grounded in the principles of modern synthetic organic chemistry.
Retrosynthetic Analysis and Proposed Synthesis Route
A logical retrosynthetic analysis of the target molecule points towards a directed ortho-metalation (DoM) strategy as the most efficient and regioselective approach. The benzyloxy and fluoro substituents are both potent ortho-directing groups, which can be leveraged to selectively introduce the boronic acid functionality at the desired position.
The proposed forward synthesis commences with the commercially available 1-bromo-3-chloro-2-fluorobenzene. This starting material will first be benzylated to protect the phenolic hydroxyl group that will be introduced, and more importantly, to install the key benzyloxy directing group. Subsequent halogen-metal exchange followed by borylation and hydrolysis will furnish the desired this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway:
Caption: Proposed synthesis route for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(Benzyloxy)-3-chloro-2-fluorobenzene
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is a mild and inexpensive base suitable for the O-alkylation of phenols. Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.
-
Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate to drive the benzylation to completion within a reasonable timeframe.
Step-by-Step Protocol:
-
To a solution of 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv.) in acetone, add potassium carbonate (2.0 equiv.) and benzyl bromide (1.2 equiv.).
-
Heat the reaction mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(benzyloxy)-3-chloro-2-fluorobenzene as a pure compound.
Part 2: Synthesis of this compound
Causality Behind Experimental Choices:
-
Directed ortho-Metalation (DoM): The benzyloxy group is a well-established directed metalation group (DMG). The fluorine atom also strongly directs lithiation to its ortho position. In this substrate, both groups direct the lithiation to the C6 position, ensuring high regioselectivity.
-
Organolithium Reagent and Low Temperature: n-Butyllithium (n-BuLi) is a strong base required for the deprotonation of the aromatic ring. The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium reagent and potential benzylic metalation.
-
Borylating Agent: Triisopropyl borate (B(OiPr)₃) is a common and effective electrophile for trapping the aryllithium intermediate to form the boronate ester.
-
Acidic Workup: Hydrolysis of the boronate ester with an aqueous acid, such as hydrochloric acid, yields the final boronic acid.
Step-by-Step Protocol:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1-(benzyloxy)-3-chloro-2-fluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise to the reaction mixture, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
To the aryllithium solution, add triisopropyl borate (1.5 equiv.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding 1 M aqueous hydrochloric acid (HCl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-(Benzyloxy)-3-chloro-2-fluorobenzene | C₁₃H₁₀ClFO | 236.67 | Colorless to pale yellow oil |
| This compound | C₁₃H₁₁BClFO₃ | 280.49 | White to off-white solid |
Expected Characterization Data for this compound:
-
¹H NMR: Resonances corresponding to the aromatic protons of the phenyl and benzyl groups, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Signals for all carbon atoms in the molecule, including the carbon atom bearing the boronic acid group.
-
¹⁹F NMR: A singlet or doublet corresponding to the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass.
Trustworthiness and Self-Validation
The described protocol is designed to be a self-validating system. The high regioselectivity of the directed ortho-metalation step is a key feature that contributes to the reliability of this synthesis. The progress of each reaction can be conveniently monitored by TLC. The final product's identity and purity should be rigorously confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, to ensure it meets the required specifications for subsequent applications.
Authoritative Grounding and Comprehensive References
The principles underlying the proposed synthesis are well-established in the field of organic chemistry. The use of directed ortho-metalation for the synthesis of substituted aromatics is a powerful and widely employed strategy.
A Technical Guide to the Solubility of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid for Researchers and Drug Development Professionals
Foreword: Navigating the Nuances of Boronic Acid Solubility
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The compound at the center of this guide, 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid, is a highly functionalized intermediate with significant potential in the synthesis of complex molecular architectures. However, unlocking this potential is critically dependent on a fundamental, yet often overlooked, physicochemical property: its solubility.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound. We will delve into the inherent challenges associated with determining the solubility of boronic acids, present inferred solubility profiles based on analogous structures, and provide a detailed, field-proven protocol for the experimental determination of its solubility. Our approach is grounded in the principles of scientific integrity, offering not just methods, but the causal reasoning behind our experimental choices to ensure reproducible and reliable results.
The Challenge of Boronic Acid Solubility: Beyond Simple Dissolution
Determining the solubility of boronic acids is not as straightforward as with many other organic compounds. A primary complicating factor is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[1][2]. This equilibrium between the boronic acid and its boroxine form is influenced by factors such as the solvent, temperature, and the specific substituents on the aryl ring[2].
The formation of boroxine is significant because the anhydride typically exhibits markedly different solubility from the parent acid[2]. This can lead to inconsistent and difficult-to-reproduce solubility data. Furthermore, some boronic acids have been observed to form micellar systems, further complicating their solubility behavior[2]. Therefore, any experimental approach to quantifying the solubility of this compound must be designed to account for these potential transformations.
Predicted Solubility Profile of this compound
Generally, phenylboronic acids exhibit higher solubility in polar aprotic solvents. The presence of the benzyloxy group in our target molecule is expected to increase its solubility in many organic solvents compared to unsubstituted phenylboronic acid[1][3]. Conversely, the chloro and fluoro substituents will also influence solubility, though their combined effect is more complex to predict without experimental data.
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Key Considerations |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether, Dipropyl Ether | High | Ethers are generally good solvents for phenylboronic acids[2][4]. The benzyloxy group should enhance solubility in these solvents. |
| Ketones | Acetone, 3-Pentanone | High | Ketones are also known to be effective solvents for phenylboronic acids[2][4]. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Chloroform has been shown to be a good solvent for many phenylboronic acid derivatives[1][2][4]. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic nature of the compound may afford some solubility, but it is generally expected to be lower than in more polar solvents. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | Phenylboronic acids typically have very low solubility in non-polar aliphatic hydrocarbons[2][4]. This property is often exploited for purification by precipitation. |
| Protic Solvents | Methanol, Ethanol | Moderate to High | Alcohols are generally good solvents, though the potential for esterification with the boronic acid moiety exists, especially at elevated temperatures. |
| Water | Very Low | Arylboronic acids generally have low water solubility[1][3]. The large, hydrophobic benzyloxy group will further decrease aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data for this compound, a systematic experimental approach is essential. The dynamic (or synthetic) method is a robust technique for determining the temperature-dependent solubility of compounds, and is particularly well-suited for boronic acids as it can mitigate some of the challenges associated with boroxine formation by determining the solid-liquid equilibrium point upon heating[1][2].
Principle of the Dynamic Method
The dynamic method involves preparing a series of samples with known compositions of the solute (this compound) and the solvent. Each biphasic sample is then heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (ensure purity is characterized, e.g., by NMR, LC-MS)
-
Selected solvents (high purity, anhydrous where appropriate)
-
Analytical balance (± 0.1 mg)
-
Heating block or oil bath with precise temperature control and a calibrated thermometer or temperature probe
-
Magnetic stirrer and stir bars
-
Sealed glass vials or tubes
-
Luminance probe or a laser beam and detector to accurately determine the point of complete dissolution (optional, but recommended for high precision)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a series of sealable glass vials.
-
To each vial, add a precise volume or mass of the chosen solvent to create a range of known concentrations. It is crucial to have a biphasic (solid and liquid) system at the initial temperature.
-
-
Equilibration and Dissolution:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in the heating block/oil bath on a magnetic stirrer.
-
Begin stirring vigorously to ensure good mixing.
-
Heat the samples at a slow, controlled rate (e.g., 0.3 K/h)[1]. A slow heating rate is critical to ensure that the system remains at equilibrium.
-
-
Determination of Solubility Temperature:
-
Carefully observe the samples as the temperature increases.
-
The solubility temperature is the point at which the solution becomes completely clear, indicating that all the solid has dissolved.
-
For enhanced accuracy, the disappearance of turbidity can be monitored using a luminance probe or by observing the transmission of a laser beam through the sample[1][2].
-
-
Data Collection and Analysis:
-
Record the solubility temperature for each sample of known composition.
-
Repeat the measurements for each solvent of interest.
-
The data can be plotted as solubility (e.g., in mole fraction, g/L, or mg/mL) versus temperature.
-
Self-Validating System and Causality
-
Purity of Starting Material: Using a well-characterized starting material is paramount. Impurities can significantly affect solubility measurements.
-
Sealed Vials: This prevents solvent loss, which would alter the concentration and lead to erroneous results.
-
Slow Heating Rate: A rapid increase in temperature can lead to an overestimation of the solubility temperature as the dissolution process may not keep up with the temperature change. The slow rate ensures the system is as close to thermodynamic equilibrium as possible.
-
Vigorous Stirring: This ensures that the concentration of the solute is uniform throughout the solution and avoids localized supersaturation.
-
Reproducibility: Performing multiple measurements at each concentration and for each solvent will provide a measure of the experimental error and increase confidence in the results.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion and Future Perspectives
While specific solubility data for this compound remains to be published, a combination of inferred knowledge from analogous compounds and a robust experimental protocol provides a strong foundation for its characterization. The dynamic method presented here offers a reliable means to generate the necessary data for optimizing synthetic reactions, developing purification strategies, and enabling formulation studies. As this and similar complex boronic acids continue to gain importance in drug discovery and materials science, the systematic determination and dissemination of their physicochemical properties will be crucial for accelerating innovation.
References
The Synthetic Utility of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid: A Technical Primer
For Researchers, Scientists, and Professionals in Drug Development
In the landscape of modern organic synthesis, the strategic construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. This technical guide delves into the applications of a highly functionalized and promising building block: 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid .
This guide will explore the intrinsic properties of this reagent, its role in synthetic transformations, and the mechanistic rationale behind its application, providing researchers with the foundational knowledge to effectively incorporate this versatile molecule into their synthetic endeavors.
Structural Features and Inherent Reactivity
This compound is a polysubstituted aromatic boronic acid with the chemical structure C₁₃H₁₁BClFO₃. The strategic placement of its substituents—a bulky benzyloxy group, a deactivating chloro group, and a strongly electron-withdrawing fluoro group—imparts a unique combination of steric and electronic properties that influence its reactivity in cross-coupling reactions.
A key distinction of this reagent is the presence of the benzyloxy group, which, when compared to a simpler methoxy substituent, significantly increases both steric hindrance and lipophilicity.[1] This enhanced lipophilicity can influence the solubility of the reagent and its intermediates in organic solvents commonly used in cross-coupling reactions. The steric bulk of the benzyloxy group, positioned ortho to the boronic acid moiety, can play a crucial role in the stereochemical outcome of certain reactions and may influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its role as a coupling partner in Suzuki-Miyaura reactions. This powerful palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate. The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of this compound, 'Ar'' in the diagram represents the 3-benzyloxy-2-chloro-6-fluorophenyl moiety. The reaction would typically be carried out with an aryl or vinyl halide (Ar-X) in the presence of a palladium catalyst and a base to yield the corresponding biaryl or vinyl-substituted aromatic compound.
Considerations for Experimental Design
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura reaction. For sterically hindered or electronically deactivated coupling partners, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like tricyclohexylphosphine (PCy₃) or SPhos are often employed. The catalyst precursor is typically a palladium(0) source like Pd(PPh₃)₄ or a palladium(II) salt such as Pd(OAc)₂ or PdCl₂(dppf) that is reduced in situ to the active Pd(0) species.
Base and Solvent System
The role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.
The solvent system is typically a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF). The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Reaction Conditions
Suzuki-Miyaura reactions are generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. The increased steric bulk of the benzyloxy group in this compound might necessitate higher reaction temperatures or longer reaction times to achieve good conversion.
Potential Applications in Medicinal Chemistry
Substituted biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel pharmaceutical intermediates. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group, a common pharmacophoric feature. The presence of both chloro and fluoro substituents allows for the fine-tuning of the electronic properties and metabolic stability of the target molecule.
Synthesis of this compound
The synthesis of polysubstituted phenylboronic acids often involves a multi-step sequence. A plausible synthetic route to this compound would likely start from a suitably substituted benzene derivative. A common strategy involves the ortho-lithiation of a substituted aromatic compound, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent hydrolysis to afford the boronic acid.
Diagram: General Workflow for Boronic Acid Synthesis
Caption: A generalized workflow for the synthesis of an arylboronic acid.
Conclusion
This compound represents a valuable and highly functionalized building block for organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl structures that are of significant interest in drug discovery and materials science. The unique combination of steric and electronic features imparted by its substituents offers chemists a nuanced tool for molecular design. While specific applications in the literature are not widespread, the foundational principles of cross-coupling chemistry provide a solid framework for the effective utilization of this promising reagent. As the demand for novel and diverse molecular scaffolds continues to grow, the importance of specialized building blocks like this compound is set to increase.
References
The Strategic Role of the Benzyloxy Group in 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid: A Technical Guide for Advanced Synthesis
For Immediate Release
Shanghai, China – January 6, 2026 – In the landscape of modern medicinal chemistry, the synthesis of complex biaryl scaffolds is a cornerstone of drug discovery. Arylboronic acids are indispensable reagents in this endeavor, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the nuanced, yet critical, role of the benzyloxy group in a highly functionalized reagent, 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid . Authored for researchers, scientists, and drug development professionals, this document elucidates the strategic importance of this substituent, moving beyond general principles to provide field-proven insights grounded in its application in the synthesis of potent therapeutic agents.
The Core Function: A Bulky Guardian for a Reactive Phenol
The primary and most critical role of the benzyloxy group in this compound is to serve as a protecting group for a phenolic hydroxyl moiety. Benzyl ethers are a common choice for protecting alcohols and phenols due to their general stability across a wide range of reaction conditions, including the basic media often employed in Suzuki-Miyaura couplings.[1][2]
The necessity for protection arises from the acidic proton of a hydroxyl group, which would interfere with the organometallic intermediates central to the cross-coupling catalytic cycle. Furthermore, an unprotected phenol could potentially coordinate with the palladium catalyst, leading to undesired side reactions or catalyst deactivation. By "masking" the hydroxyl group as its benzyl ether, the reagent is rendered compatible with the reaction conditions, ensuring that the boronic acid functionality remains poised for its intended transformation.
The selection of a benzyl group, as opposed to a smaller alkyl group like methyl, is a deliberate choice, imparting specific steric and electronic characteristics that influence the reagent's reactivity and handling.
Modulating Reactivity: The Interplay of Steric and Electronic Effects
The substitution pattern of this compound is a masterclass in synthetic design, where each group plays a distinct role in modulating the molecule's reactivity. The benzyloxy group, positioned at C3, exerts a significant influence on its neighbors and the boronic acid at C1.
Steric Hindrance: A Double-Edged Sword
The benzyloxy group is sterically demanding. This bulk, adjacent to the ortho-chloro group, creates a crowded environment around one side of the boronic acid. This steric hindrance can influence the rate and success of the Suzuki-Miyaura coupling. While significant steric clash can sometimes impede the approach of the palladium complex and slow down the reaction, it can also be leveraged to achieve higher selectivity in complex couplings, preventing unwanted side reactions.[3] In this specific molecule, the steric pressure from the benzyloxy and chloro groups likely influences the preferred rotational conformation of the phenyl ring during the transmetalation step of the catalytic cycle.
Electronic Influence: An Ortho-Alkoxy Effect
Electronically, the oxygen atom of the benzyloxy group is electron-donating through resonance to the aromatic ring. However, its influence is more subtle than simple electron donation. It is well-documented that ortho-alkoxy groups can engage in a chelating interaction with the palladium center during the catalytic cycle.[3] This transient coordination can stabilize key intermediates, potentially accelerating the rate-limiting transmetalation step and influencing the regioselectivity of the coupling. This "ortho-alkoxy effect" can be a crucial factor in achieving high yields, especially with challenging substrates.
The interplay of these steric and electronic factors is visually represented in the logical diagram below.
Caption: Logical flow of the benzyloxy group's influence.
Field-Proven Application: Synthesis of a BET Bromodomain Inhibitor
The utility of this compound is exemplified in the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets in oncology and inflammation.[4][5] Patent literature (WO2016145396A1) details its use in the preparation of a key intermediate for the drug candidate GSK2830371.
This synthesis validates the strategic choice of this reagent, showcasing a robust protocol where the benzyloxy group is essential for the successful construction of the core biaryl structure.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from the synthesis of the precursor to the compound of Example 81 in patent WO2016145396A1. This reaction couples the boronic acid with a complex heterocyclic partner.
Reaction Scheme: (3-Benzyloxy-2-chloro-6-fluorophenyl)boronic acid + (S)-tert-butyl 2-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate → (S)-tert-butyl 2-(6-(3-(benzyloxy)-2-chloro-6-fluorophenyl)pyridin-2-yl)pyrrolidine-1-carboxylate
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vessel, add (S)-tert-butyl 2-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq), this compound (1.2 eq), and sodium carbonate (Na₂CO₃) (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Purge the resulting suspension with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 85°C and stir vigorously under a nitrogen atmosphere for 12-16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Boronic Acid Equivalents | 1.2 |
| Base | Na₂CO₃ (3.0 eq) |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Temperature | 85°C |
| Reported Yield | ~78% |
The Final Step: Deprotection to Reveal the Active Phenol
After the crucial C-C bond is forged, the benzyloxy group's purpose is fulfilled. Its removal is the final key step to unmask the phenol, which is often critical for biological activity (e.g., forming a key hydrogen bond with the target protein).
Deprotection Protocol:
The benzyloxy group is robust and its cleavage typically requires hydrogenolysis.
-
Reaction Setup: Dissolve the protected biaryl intermediate in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C) to the solution.
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected product.
This deprotection step is generally clean and high-yielding, providing the final phenol ready for further use or as the final active pharmaceutical ingredient.
Caption: Experimental workflow from coupling to deprotection.
Conclusion
The benzyloxy group in this compound is far more than a simple placeholder. It is a strategically chosen entity that serves the indispensable role of a protecting group while simultaneously modulating the electronic and steric environment of the boronic acid. This modulation is key to achieving high yields and predictable outcomes in complex Suzuki-Miyaura cross-coupling reactions. As demonstrated in the synthesis of advanced BET bromodomain inhibitors, the careful design of such reagents is paramount to the successful construction of next-generation therapeutics. Understanding the multifaceted role of each substituent allows chemists to harness the full potential of these powerful synthetic tools.
References
The Contrasting Effects of Fluorine and Chlorine on the Reactivity of Phenylboronic Acid: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, phenylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a widely employed tactic to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, halogenated phenylboronic acids are critical reagents in the synthesis of a vast array of pharmaceuticals.
However, the choice between a fluorine or a chlorine substituent is not trivial, as these atoms exert distinct and sometimes counterintuitive effects on the reactivity of the phenylboronic acid. Understanding these nuances is paramount for designing robust synthetic routes and optimizing reaction conditions. This guide provides an in-depth technical analysis of how fluorine and chlorine differentially modulate the reactivity of phenylboronic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Fundamental Electronic Effects of Fluorine and Chlorine
The reactivity of a substituted phenylboronic acid is fundamentally governed by the electronic influence of its substituents on the aromatic ring and the boron center. For halogens, this is a delicate balance between two opposing forces: the inductive effect and the resonance effect.
Inductive vs. Resonance Effects
Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing effect through the sigma (σ) bond framework, known as the negative inductive effect (-I).[5] This effect denudes the aromatic ring of electron density.[6][7] Fluorine is the most electronegative element, and thus its inductive effect is significantly stronger than that of chlorine.[8][9]
Conversely, due to the presence of lone pairs of electrons, both halogens can donate electron density into the aromatic pi (π) system via resonance (a positive mesomeric or resonance effect, +R).[10] This donation partially counteracts the inductive withdrawal. However, the efficacy of this resonance donation is highly dependent on the orbital overlap between the halogen's p-orbital and the ring's π-system. The 2p orbital of fluorine has a comparable size to the 2p orbital of carbon, leading to effective overlap and a significant +R effect. In contrast, the larger 3p orbital of chlorine overlaps less effectively with carbon's 2p orbital, resulting in a weaker +R effect.[11]
The net result is that for both halogens, the inductive (-I) effect dominates over the resonance (+R) effect, making them deactivating groups overall in the context of electrophilic aromatic substitution.[5] However, the balance is finer for fluorine, where the stronger -I effect is tempered by a more significant +R effect compared to chlorine.
Caption: Opposing inductive (-I) and resonance (+R) effects of F and Cl.
Impact on Acidity (pKa) of Phenylboronic Acid
Boronic acids are not typically Brønsted acids but act as Lewis acids, accepting a hydroxide ion to form a more reactive tetracoordinate boronate species. The equilibrium of this reaction, and thus the effective pKa, is highly sensitive to the electronic nature of the aryl substituent.[12]
Electron-withdrawing groups increase the Lewis acidity of the boron atom, making it more favorable to accept a hydroxide ion. This results in a lower pKa value. The introduction of fluorine or chlorine substituents into phenylboronic acids increases their acidity.[12][13] This effect is dependent on the position of the substituent. For the meta position, the resonance effect is much weaker, leading to a significant increase in acidity driven by the inductive effect. In the ortho position, acidity is further enhanced by the potential formation of an intramolecular hydrogen bond (B-O-H···F).[12] For the para position, the acid-strengthening inductive effect is partially offset by the electron-donating resonance effect.[12]
| Compound | pKa |
| Phenylboronic Acid | 8.86[12] |
| 4-Fluorophenylboronic Acid | ~8.2-8.5 (est.) |
| 4-Chlorophenylboronic Acid | ~8.4-8.6 (est.) |
| 3-Fluorophenylboronic Acid | 7.93[14] |
| 3-Chlorophenylboronic Acid | 8.10[14] |
Note: pKa values can vary with experimental conditions. The values presented serve as a comparative guide.
A lower pKa facilitates the formation of the active boronate species at a lower pH, which can have significant implications for the kinetics of the Suzuki-Miyaura coupling reaction.
Part 2: Influence on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][15] The electronic properties of the halogenated phenylboronic acid primarily impact the transmetalation step.
The Transmetalation Step: A Rate-Determining Factor
Transmetalation is the transfer of the aryl group from the boron atom to the palladium(II) center.[16] This step requires the activation of the boronic acid by a base to form a nucleophilic boronate anion ([ArB(OH)₃]⁻).[17] This "ate" complex is more electron-rich and thus more competent for transferring its aryl group to the electropositive palladium center.[18]
The rate of transmetalation is often the rate-determining step of the overall catalytic cycle.[19] Electron-withdrawing groups on the phenylboronic acid, such as fluorine and chlorine, generally increase the Lewis acidity and facilitate the formation of the boronate. This can lead to an increased concentration of the active nucleophile. However, the effect on the C-B bond itself is also critical. The increased inductive withdrawal makes the ipso-carbon more electrophilic and the C-B bond more polarized and potentially weaker, which can facilitate its cleavage during the transfer to palladium. Kinetic studies have shown that electron-withdrawing substituents on the boronic acid can lead to significant rate enhancements in the transfer of the B-aryl group.[20]
Caption: Suzuki-Miyaura cycle showing the influence of F/Cl on transmetalation.
Part 3: Comparative Reactivity and Practical Implications
While both fluorine and chlorine are electron-withdrawing, the subtle differences in their electronic profiles lead to distinct reactivity patterns.
Reactivity Comparison
Generally, phenylboronic acids with electron-withdrawing groups are considered more reactive in Suzuki-Miyaura couplings due to the accelerated transmetalation step. Comparing fluoro- and chloro-substituted isomers:
-
Reactivity Order: In many cases, fluorophenylboronic acids may exhibit slightly higher reactivity than their chloro-analogues, especially for meta and ortho isomers. This can be attributed to the stronger net electron-withdrawing effect of fluorine, which more significantly enhances the boron's Lewis acidity and facilitates boronate formation.
-
Side Reactions: A critical consideration for electron-deficient arylboronic acids is their susceptibility to base-mediated protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, yielding the corresponding arene.[21] Highly electron-deficient systems, such as polyfluorinated phenylboronic acids, are particularly prone to this decomposition pathway.[22][23] While both fluoro- and chloro-substituted boronic acids are more susceptible than the parent phenylboronic acid, the significantly higher electron deficiency of some fluorinated systems can make protodeboronation a more pressing issue, requiring careful optimization of reaction conditions (e.g., choice of base, temperature, and reaction time).[24][25]
Part 4: Practical Considerations and Experimental Protocols
Leveraging the properties of halogenated phenylboronic acids requires careful experimental design.
Choosing the Right Conditions
-
Base: The choice of base is critical. While stronger bases (e.g., NaOH, K₃PO₄) can accelerate transmetalation, they can also promote protodeboronation. For sensitive substrates, milder bases like K₂CO₃ or even fluoride sources (KF, CsF) may be preferable.[17]
-
Catalyst/Ligand: Electron-deficient boronic acids often benefit from electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the active Pd(0) species and can facilitate both oxidative addition and reductive elimination.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DME, often with water as a co-solvent, are common. The presence of water can be crucial for dissolving the base and facilitating the hydrolysis of boronic esters or anhydrides (boroxines) to the active boronic acid form.
Protocol: A Model Suzuki-Miyaura Reaction for Comparing Reactivity
This protocol provides a framework for the comparative analysis of 4-fluorophenylboronic acid and 4-chlorophenylboronic acid.
Objective: To compare the yield of the Suzuki-Miyaura coupling of 4-bromotoluene with 4-fluorophenylboronic acid versus 4-chlorophenylboronic acid under identical conditions.
Materials:
-
4-Bromotoluene
-
4-Fluorophenylboronic acid
-
4-Chlorophenylboronic acid[26]
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromotoluene (1.0 mmol, 171 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Reagent Addition (Flask 1): To the first flask, add 4-fluorophenylboronic acid (1.2 mmol, 168 mg) and K₃PO₄ (2.0 mmol, 424 mg).
-
Reagent Addition (Flask 2): To the second flask, add 4-chlorophenylboronic acid (1.2 mmol, 187 mg) and K₃PO₄ (2.0 mmol, 424 mg).
-
Solvent Addition: To each flask, add 1,4-dioxane (4.0 mL) and water (1.0 mL).
-
Degassing: Subject each flask to three cycles of vacuum/backfill with argon or nitrogen.
-
Reaction: Heat both flasks in a pre-heated oil bath at 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 2h, 4h).
-
Workup: After completion (or a set time point), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). Determine the isolated yield for each reaction and compare.
Caption: Experimental workflow for comparing boronic acid reactivity.
Conclusion
The choice between fluorine and chlorine as substituents on phenylboronic acid has a profound impact on its reactivity, governed by a sophisticated interplay of inductive and resonance effects. Fluorine's potent inductive effect generally renders fluorophenylboronic acids more Lewis acidic and often more reactive in Suzuki-Miyaura couplings. However, this enhanced reactivity can be accompanied by an increased propensity for protodeboronation. Chlorine, with its more balanced electronic profile, offers a robust alternative that may provide more predictable outcomes and greater stability under certain basic conditions.
For the drug development professional, a deep understanding of these principles is not merely academic. It directly informs the strategic selection of building blocks, the design of efficient and scalable synthetic routes, and the troubleshooting of challenging cross-coupling reactions, ultimately accelerating the path to novel therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. allen.in [allen.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.ed.ac.uk [research.ed.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
- 26. nbinno.com [nbinno.com]
A Technical Guide to 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid, including its commercial availability, synthesis, and applications, with a focus on its utility in cross-coupling reactions. This document is intended to serve as a practical resource for leveraging this versatile building block in complex organic synthesis.
Introduction: A Strategically Substituted Phenylboronic Acid
This compound (CAS No. 957062-67-8) is a polysubstituted arylboronic acid that has garnered interest as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a bulky benzyloxy group, a deactivating chloro group, and a strongly electron-withdrawing fluoro group, all positioned ortho or meta to the boronic acid moiety—imparts specific steric and electronic properties that can be strategically exploited in chemical synthesis.
The presence of both chloro and fluoro substituents offers opportunities for selective cross-coupling reactions, while the benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a key functional group. Boronic acids are cornerstone reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1]
Commercial Availability and Procurement
This compound is commercially available from a range of chemical suppliers, facilitating its use in various research and development projects. The compound is typically offered in research quantities with purities ranging from 95% to over 98%. When procuring this reagent, it is crucial to consider purity, available quantities, and lead times, as these can vary between suppliers.
Below is a comparative summary of representative suppliers for this compound:
| Supplier | Catalog Number | Purity | Available Quantities |
| Shanghai Aladdin Biochemical Technology Co., LTD | Varies | 95.0% - 98.0% | 100mg, 250mg, 5g, 25g |
| AChemBlock | N24123 | 98% | Inquiry |
| Arctom | BD-A434395 | Inquiry | Flexible sizes |
| 2a biotech | 2A-0129434 | 96%+ | Inquiry |
| Achmem | AMCS019160 | Inquiry | Inquiry |
| Dayang Chem (Hangzhou) Co., Ltd. | Varies | 98.0% | 100g, 1kg, 100kg, 1000kg (Inquiry) |
| Shanghai Jizhi Biochemical Technology Co., Ltd | Varies | 95.0% | 100mg, 250mg, 5g, 25g |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Mechanistic Considerations
While commercially available, understanding the synthesis of this compound provides valuable insights into its properties and potential impurities. A plausible synthetic route can be adapted from methodologies reported for structurally similar compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[2] The synthesis would likely involve the ortho-lithiation of a suitable precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis.
A proposed synthetic workflow is outlined below:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid
Introduction: The Enduring Importance of Biaryl Scaffolds in Modern Chemistry
Biaryl structures are a cornerstone of modern medicinal chemistry, materials science, and agrochemicals.[1] The strategic placement of two directly connected aromatic rings provides a rigid scaffold that can effectively orient functional groups in three-dimensional space, leading to high-affinity interactions with biological targets. Furthermore, the introduction of fluorine atoms into these scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated biaryls particularly attractive in drug discovery.[2]
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] This application note provides a detailed guide for the use of a specialized building block, 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid , in the synthesis of complex biaryl compounds. We will delve into the nuances of handling this sterically hindered and electronically complex reagent, provide optimized protocols for its successful coupling, and discuss the subsequent deprotection of the benzyl ether to yield the corresponding phenol.
Reagent Profile: this compound
Structure:
Chemical Properties:
| Property | Value |
| CAS Number | 957062-67-8 |
| Molecular Formula | C₁₃H₁₁BClFO₃ |
| Molecular Weight | 280.49 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in an inert atmosphere at 2-8°C |
Safety and Handling:
This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Benzyl Ether
Catalytic hydrogenolysis is a common and effective method for the deprotection of benzyl ethers.[4][5]
Materials:
-
Benzyloxy-substituted biaryl compound (1.0 equivalent)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyloxy-substituted biaryl compound in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during filtration.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenolic biaryl compound. Further purification may be performed if necessary.
Data and Expected Results
The following table provides representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are based on established protocols for similar sterically hindered substrates.[6]
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 70-85 |
| 4 | 1-Bromo-2,4-difluorobenzene | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 100 | 20 | 75-88 |
Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed to prevent oxidation of the palladium catalyst.
-
Inefficient Transmetalation: The choice of base is critical. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃).
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially at elevated temperatures and with prolonged reaction times.[7] Using a higher loading of the boronic acid (1.5-2.0 equivalents) can sometimes mitigate this issue.
-
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself can occur in the presence of oxygen. Maintaining a strictly anaerobic environment is crucial.
-
Steric Hindrance: The ortho-substituents on the boronic acid create significant steric hindrance. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos (Buchwald ligands), is often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, fluorinated biaryl compounds. While its steric and electronic properties present challenges, the use of modern, highly active palladium catalyst systems and carefully optimized reaction conditions can lead to high yields in Suzuki-Miyaura cross-coupling reactions. The subsequent deprotection of the benzyl ether provides straightforward access to the corresponding phenols, which can be further functionalized. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully incorporate this unique reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
palladium catalyst for 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction's broad functional group tolerance, use of generally stable and less toxic organoboron reagents, and relatively mild conditions have cemented its role in both academic research and industrial-scale production.[4][5]
This guide focuses on a particularly valuable yet challenging building block: This compound . This substrate is of significant interest to medicinal chemists and process developers due to its unique combination of structural features:
-
An ortho-chloro and an ortho-fluoro substituent, which create significant steric hindrance and modulate the electronic properties of the aromatic ring.
-
A benzyloxy group , which can serve as a stable protecting group for a phenol, allowing for late-stage deprotection to reveal a key pharmacophore.
The successful coupling of this sterically encumbered and electronically complex boronic acid requires a nuanced understanding of catalyst selection, reaction kinetics, and potential side reactions. This document provides a detailed exploration of the underlying principles and a practical, field-tested protocol for its application.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reactions with challenging substrates. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L), which reacts with an organohalide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex.[1][9] This is often the rate-determining step, especially with less reactive halides like aryl chlorides.[9]
-
Transmetalation : The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The exact mechanism of this step is complex but involves the formation of a boronate intermediate.[1][4]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple to form the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8] Bulky ligands are known to accelerate this final step, which is critical for sterically hindered products.[10]
Navigating the Challenges of a Di-Ortho-Substituted Substrate
The structure of this compound presents specific hurdles that must be overcome with a carefully designed catalyst system and reaction conditions.
-
Steric Hindrance: The presence of substituents at both positions ortho to the carbon-boron bond creates significant steric bulk. This congestion can impede both the transmetalation and the final reductive elimination steps.[11][12] To overcome this, highly active catalyst systems employing bulky, electron-rich ligands are essential. These ligands promote the formation of low-coordinate palladium species that are more accessible and facilitate the challenging bond-forming steps.[13][14][15]
-
Electronic Effects: The fluorine and chlorine atoms are electron-withdrawing, which can influence the nucleophilicity of the boronic acid.[9] This effect is somewhat counteracted by the electron-donating benzyloxy group. The choice of ligand is critical; electron-rich ligands increase the electron density on the palladium center, which promotes the initial oxidative addition to the coupling partner (especially if it is an electron-rich or unactivated aryl chloride).[10][16]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[17] This process is often exacerbated by elevated temperatures and certain aqueous basic conditions.[18] For sensitive substrates like this, the use of highly active catalysts that enable lower reaction temperatures and shorter reaction times is highly advantageous.
Catalyst System Selection: A Comparative Guide
The success of coupling sterically demanding substrates like this compound is almost entirely dependent on the choice of the palladium catalyst and its associated ligand.[19] Traditional catalysts like Pd(PPh₃)₄ often fail with such challenging partners.[20] Modern, highly active systems are required.
| Catalyst/Ligand Class | Key Examples | Strengths & Rationale | Considerations |
| Bulky Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Gold Standard for Hindered Couplings. Their steric bulk accelerates reductive elimination, while their electron-rich nature promotes oxidative addition of challenging electrophiles like aryl chlorides.[13][19][20] This combination is ideal for the target substrate. | Can be air-sensitive, although stable pre-catalysts are available. Ligand choice may require screening for optimal results. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI™ catalysts | High Stability & Activity. Form very strong bonds to palladium, creating robust catalysts resistant to decomposition. Excellent for coupling aryl chlorides due to their strong σ-donating properties.[19][20][21] | May be less effective if the final reductive elimination step is severely sterically hindered. |
| Palladium Pre-catalysts | CataXCium® A Pd G3, Buchwald Precatalysts | Operational Simplicity & Air Stability. These are stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in situ.[22] They provide high reactivity and reproducibility, minimizing catalyst decomposition. | The specific generation mechanism can be influenced by the base and solvent, requiring appropriate condition selection.[23] |
| Traditional Phosphines | PPh₃, PCy₃ | Effective for simple, unhindered substrates. PCy₃ shows some utility for aryl chlorides due to its bulk and electron-donating character.[24] | Generally insufficient activity for tetra-ortho-substituted biaryl synthesis. Requires higher temperatures and catalyst loadings. |
Recommendation: For the coupling of this compound, a catalyst system based on Buchwald ligands (e.g., SPhos or XPhos) or a corresponding palladium pre-catalyst is strongly recommended to achieve high yields and overcome the steric and electronic challenges.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of base, solvent, and temperature may be required for different coupling partners.
Materials and Equipment:
-
Reactants: this compound, Aryl Halide (e.g., Aryl Bromide)
-
Catalyst: XPhos Pd G3 (or a similar Buchwald pre-catalyst) (1-3 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent: 1,4-Dioxane or Toluene and Water (e.g., 4:1 or 5:1 mixture)
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, nitrogen or argon source, standard glassware for work-up and purification, silica gel for column chromatography.
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.3 mmol, 1.3 equiv.), potassium phosphate (2.5 mmol, 2.5 equiv.), and the palladium pre-catalyst (0.02 mmol, 2 mol%).
-
Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v). Degas the solvent by bubbling argon through it for 15-20 minutes. Add the degassed solvent (e.g., 5 mL) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting point of 80-100 °C is recommended for aryl bromides). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed. Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[17]2. Insufficient temperature.3. Inappropriate base or solvent.[25]4. Poorly soluble reagents. | 1. Ensure the reaction is set up under strictly inert conditions. Use a reliable pre-catalyst.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, 2-MeTHF). |
| Protodeboronation of Starting Material | 1. Boronic acid is unstable under the reaction conditions.[18]2. Reaction time is too long.3. Base is too harsh or aqueous concentration is too high. | 1. Use a more active catalyst (e.g., increase loading slightly) to decrease reaction time.2. Try a milder base like potassium fluoride (KF) or use anhydrous conditions if possible.[25]3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[17]2. Use of a Pd(II) source without a proper reducing agent or initiation period. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.2. Use a Pd(0) source or a well-defined Pd(II) pre-catalyst designed for easy in situ reduction. |
| Stalled Reaction | 1. Catalyst deactivation.2. Steric hindrance preventing the final reductive elimination step. | 1. Add a fresh portion of catalyst (e.g., another 0.5-1 mol%).2. Switch to a ligand with greater steric bulk (e.g., from SPhos to a more hindered Buchwald ligand) to promote reductive elimination.[12] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a challenging yet highly rewarding transformation for the synthesis of complex, high-value molecules. Success hinges on neutralizing the significant steric hindrance and managing the electronic nature of the substrate. By employing advanced catalyst systems, such as those based on bulky, electron-rich dialkylbiaryl phosphine ligands, and maintaining rigorous inert reaction conditions, researchers can reliably access novel biaryl structures. The protocols and troubleshooting guide provided herein offer a comprehensive framework for navigating the complexities of this reaction, empowering scientists in the discovery and development of next-generation chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 24. thieme-connect.com [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating a Challenging Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the success of this palladium-catalyzed reaction is profoundly influenced by the choice of its components, especially the base. The base is not a mere spectator; it plays a critical and multifaceted role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[1][3][4]
This application note provides a detailed guide for selecting the optimal base for a particularly challenging substrate: 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid . This molecule presents a confluence of steric and electronic challenges:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, requiring more active catalyst systems and often more forcing conditions for oxidative addition.[5][6]
-
Steric Hindrance: The presence of substituents at both positions ortho to the boronic acid (chlorine and fluorine) creates significant steric bulk, which can impede the approach of the reagents and hinder the transmetalation step.[7][8]
-
Sensitive Functional Group: The benzyloxy group is a common protecting group but can be labile under harsh basic or reductive conditions, leading to undesired debenzylation.[9][10]
A strategic approach to base selection is therefore paramount to achieving high yields while preserving the integrity of the molecular framework. This guide will explain the mechanistic role of the base, provide a systematic protocol for base screening, and offer data-driven recommendations.
The Mechanistic Role of the Base
The base is essential for the Suzuki-Miyaura reaction to proceed.[11] Its primary functions are centered around the transmetalation step of the catalytic cycle.[3][4] Two main mechanistic pathways are generally accepted for the base's role[12][13]:
-
Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species is much more effective at transferring its organic group to the palladium(II) center.[12][14][15]
-
Oxo-Palladium Pathway: Alternatively, the base (e.g., hydroxide) can react with the Pd(II)-halide complex [Ar-Pd(II)-X] formed after oxidative addition, generating a more reactive Pd(II)-hydroxide species [Ar-Pd(II)-OH]. This complex then undergoes transmetalation with the neutral boronic acid.[12][13]
Regardless of the precise pathway, the base's ability to facilitate this transfer is critical. The choice of base—its strength, solubility, and the nature of its counter-ion—can dramatically influence reaction rates and outcomes.[1][16]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.
Protocol: Systematic Base Screening
To identify the optimal base for coupling this compound, a systematic screening of representative bases is the most effective strategy. This protocol is designed for parallel execution to ensure consistency and efficiency. A common, moderately reactive coupling partner like 4-bromoanisole is recommended for this screen.
Materials and Reagents
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: this compound (1.2 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1 mol%)
-
Ligand: SPhos (4 mol%)
-
Solvent: 1,4-Dioxane/H₂O (5:1 mixture, 0.2 M concentration relative to aryl halide)
-
Bases for Screening: See Table 1 (use 2.5 equiv)
-
Internal Standard: Dodecane (for GC/HPLC analysis)
-
Reaction Vessels: 2 mL crimp-cap vials or microwave vials
-
Equipment: Magnetic hotplate stirrer, gas-tight syringes, nitrogen/argon line.
Experimental Workflow Diagram
Figure 2: A streamlined workflow for conducting a parallel base screening experiment.
Step-by-Step Procedure
-
Preparation: In a glovebox or under an inert atmosphere, weigh the aryl halide, boronic acid, and each base into separate, labeled reaction vials.
-
Solvent Addition: Add the dioxane/water solvent mixture and the internal standard to each vial.
-
Inerting: Crimp-seal the vials, remove them from the glovebox (if used), and purge each vial with nitrogen or argon for 5-10 minutes by bubbling the gas through the solution via a needle.
-
Catalyst Addition: Prepare a stock solution of the palladium pre-catalyst and ligand in degassed dioxane. Using a gas-tight syringe, add the required amount of this catalyst solution to each vial.
-
Reaction: Place the vials in a pre-heated aluminum block on a magnetic stirrer at 100 °C. Allow the reactions to stir for a set time (e.g., 18 hours).
-
Workup: Cool the vials to room temperature. Uncap and quench each reaction with 1 mL of water. Add 1 mL of ethyl acetate, cap, and vortex thoroughly. Allow the layers to separate.
-
Analysis: Sample the organic layer from each vial and analyze by GC or HPLC to determine the conversion to product and the formation of any byproducts (e.g., debenzylated product, homocoupled product). Calculate the yield relative to the internal standard.
Data Interpretation and Base Selection Guide
The choice of base will have a significant impact on the reaction's success. The following table summarizes the characteristics of common bases and their expected performance in this specific challenging coupling.
Table 1: Comparative Guide to Base Selection for the Target Suzuki Coupling
| Base Category | Example Base | pKa (Conj. Acid) | Key Characteristics & Expected Outcome for this Substrate |
| Phosphates | K₃PO₄ | ~12.3 | (Recommended Starting Point) Moderately strong, non-nucleophilic. Excellent for sterically hindered substrates and aryl chlorides.[7][17] Generally compatible with sensitive functional groups. Expected to provide a good balance of reactivity and selectivity. |
| Carbonates | Cs₂CO₃ | ~10.3 | Often provides high yields due to the high solubility of cesium salts in organic solvents.[18][19][20] A very strong candidate, but its higher basicity may pose a minor risk to the benzyloxy group compared to K₃PO₄. |
| K₂CO₃ | ~10.3 | A standard, cost-effective choice.[21] Its lower solubility can sometimes lead to slower reaction rates compared to Cs₂CO₃, but it is often sufficient and is a good baseline for comparison. | |
| Hydroxides | NaOH, KOH | ~15.7 | (Use with Caution) Very strong bases that can promote the reaction. However, they significantly increase the risk of side reactions, including hydrolysis of the aryl chloride and, critically, potential cleavage of the benzyloxy ether.[12] |
| Fluorides | KF, CsF | ~3.2 | Weaker bases that are known to activate boronic acids, potentially through a different mechanism involving fluoride-boron interaction.[14] Can be effective in cases where stronger bases cause substrate degradation, though may be less effective for the inert aryl chloride. |
| Organic Bases | Et₃N, DIPEA | ~11 | (Generally Not Recommended) Typically too weak to effectively promote the catalytic cycle for unactivated aryl chlorides.[1] Their primary utility is in reactions where even mild inorganic bases are not tolerated. |
Discussion:
For the coupling of this compound, K₃PO₄ emerges as the most logical and promising starting point. Its efficacy in couplings of sterically demanding substrates and less reactive aryl chlorides is well-documented.[5][7][22] It provides sufficient basicity to facilitate the formation of the reactive boronate species without being overly aggressive, thus minimizing the risk of debenzylation.
Cs₂CO₃ is an excellent second choice. The enhanced solubility of cesium salts can accelerate the reaction, and it is often the base of choice for difficult couplings.[19][23][24] However, a direct comparison with K₃PO₄ is necessary to determine if its slightly higher basicity and cost offer a significant advantage in yield or reaction time.
Strongly basic hydroxides like NaOH should be avoided initially due to the high probability of side reactions with a sensitive, multifunctional substrate such as this. Weaker bases like KF or organic amines are unlikely to be potent enough to drive the reaction of the inert aryl chloride to completion.
Optimized Protocol Recommendation
Based on established principles for challenging Suzuki couplings, the following protocol is recommended as an optimized starting point.
-
Reactants: 4-Bromoanisole (1.0 equiv), this compound (1.2 equiv).
-
Catalyst System: Pd₂(dba)₃ (1 mol%) / SPhos (4 mol%).
-
Base: K₃PO₄ (2.5 equiv).
-
Solvent: 1,4-Dioxane/H₂O (5:1 mixture) at 0.2 M.
-
Temperature: 100 °C.
-
Time: 12-24 hours (monitor by TLC/LCMS).
This combination of a highly active Buchwald-type ligand (SPhos), a Pd(0) source, and a moderately strong, non-nucleophilic base (K₃PO₄) provides a robust system tailored to overcome the specific hurdles of steric hindrance and aryl chloride inactivity while protecting the sensitive benzyloxy group.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nacatsoc.org [nacatsoc.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Reactions of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. As a sterically hindered and electronically complex building block, understanding the nuances of solvent and reaction condition selection is paramount for achieving high efficacy in the synthesis of novel biaryl compounds. These notes offer a detailed exploration of the underlying chemical principles, field-proven insights into experimental design, and robust, step-by-step protocols to empower researchers in drug discovery and materials science.
Introduction: The Unique Profile of this compound
This compound is a sophisticated building block for organic synthesis, particularly in the construction of complex molecular architectures prevalent in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of its functional groups:
-
The Boronic Acid Moiety: A versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2]
-
Ortho-Substitution (Chloro and Fluoro): These bulky and electron-withdrawing groups introduce significant steric hindrance around the boronic acid, which can pose challenges for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
-
Benzyloxy Group: This electron-donating group at the meta-position relative to the boronic acid can influence the electronic properties of the aromatic ring, potentially impacting the rate and selectivity of the cross-coupling reaction.
The interplay of these steric and electronic factors necessitates a carefully considered approach to reaction design, especially concerning the choice of solvent, base, and catalyst system.
The Critical Role of Solvents in Palladium-Catalyzed Cross-Coupling Reactions
The solvent is not merely a medium for the reaction but an active participant that can profoundly influence reaction rates, selectivity, and catalyst stability.[4] In the context of Suzuki-Miyaura coupling with a substrate like this compound, the solvent's role is multifaceted.
Solubility Considerations
Phenylboronic acids generally exhibit good solubility in most polar organic solvents, while being poorly soluble in nonpolar hydrocarbons like hexanes.[4][5] The presence of the benzyloxy group in this compound is expected to enhance its solubility in a range of organic solvents compared to its unsubstituted counterparts.
| Solvent Class | Examples | Expected Solubility of this compound |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Cyclopentyl methyl ether (CPME) | High |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High |
| Ketones | Acetone, 3-Pentanone | High |
| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High |
| Alcohols | Ethanol, Isopropanol | Moderate to High |
| Alkanes | Hexane, Cyclohexane | Low |
| Water | - | Low (though aqueous mixtures are common) |
Influence on the Catalytic Cycle
The choice of solvent directly impacts the key steps of the Suzuki-Miyaura reaction:
-
Oxidative Addition: This step is often favored in polar solvents.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical and often rate-limiting step, especially with sterically hindered boronic acids. A solvent system that facilitates the formation of the active boronate species is crucial. This is often achieved using a biphasic mixture, such as toluene/water or dioxane/water, in the presence of a base.
-
Reductive Elimination: This final step, which forms the desired C-C bond, can also be influenced by solvent polarity.
Strategic Selection of Reaction Conditions for a Sterically Hindered Boronic Acid
Given the ortho-substituents on this compound, overcoming steric hindrance is a primary challenge. This necessitates the use of highly active catalyst systems and carefully optimized conditions.
Catalyst and Ligand Selection
For sterically demanding Suzuki-Miyaura couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with challenging aryl halides. Furthermore, their steric bulk can facilitate the reductive elimination step.
Recommended catalyst systems include those based on ligands from the Buchwald or AntPhos families.[3][6]
The Role of the Base
The base is essential for the activation of the boronic acid, converting it to a more nucleophilic boronate species, which is necessary for transmetalation.[2] The choice of base can also influence the reaction outcome, with common choices including:
-
Inorganic Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Fluorides: KF, CsF
-
Alkoxides: While strong bases like lithium tert-butoxide (LiOtBu) can be effective, they may not be suitable for substrates with base-sensitive functional groups.[7]
For substrates prone to protodeboronation (the cleavage of the C-B bond by a proton source), a milder base like potassium phosphate or cesium carbonate is often preferred.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific coupling partners.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Experimental Workflow
Caption: Figure 1: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave synthesis can be a powerful tool.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₃PO₄, 3.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂/SPhos, 2-4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (typically 15-45 minutes). The power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Mechanistic Considerations and Troubleshooting
A foundational understanding of the Suzuki-Miyaura catalytic cycle is invaluable for troubleshooting and optimizing reactions.
Caption: Figure 2: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Challenges and Solutions:
-
Low Conversion:
-
Cause: Inefficient oxidative addition or transmetalation.
-
Solution: Increase reaction temperature, screen different ligands (e.g., other Buchwald ligands, AntPhos), or try a different base (e.g., Cs₂CO₃). Ensure solvents are rigorously degassed to prevent catalyst deactivation.
-
-
Protodeboronation:
-
Cause: Cleavage of the C-B bond, often promoted by strong bases or prolonged reaction times at high temperatures.
-
Solution: Use a milder base (K₃PO₄ or KF), lower the reaction temperature if possible, and minimize reaction time. The use of the corresponding boronic ester (e.g., pinacol ester) can also mitigate this side reaction.
-
-
Homocoupling of the Boronic Acid:
-
Cause: A common side reaction, particularly with electron-rich boronic acids.
-
Solution: Ensure a strictly inert atmosphere to minimize oxygen, which can promote homocoupling. Adjusting the stoichiometry of the reactants may also be beneficial.
-
Conclusion
This compound is a valuable, albeit challenging, substrate for the synthesis of highly functionalized biaryl compounds. Success in its application hinges on a rational approach to reaction design, with particular attention paid to overcoming the steric hindrance at the ortho positions. The use of modern, highly active palladium catalyst systems, in conjunction with carefully selected solvents and bases, as outlined in these notes, provides a robust framework for researchers to achieve their synthetic goals. The protocols provided herein are intended as a starting point, and empirical optimization will likely be necessary to achieve the highest yields for specific transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Hindered Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide focuses on a particularly challenging yet valuable substrate: 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid . Its utility is significant in the synthesis of complex molecules, particularly in pharmaceutical and materials science research where precise substitution patterns are paramount.[3][4]
The structure of this boronic acid presents a unique set of steric and electronic challenges. The presence of three ortho-substituents—benzyloxy, chloro, and fluoro groups—creates significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, demanding carefully optimized reaction conditions.[5][6][7] Furthermore, the electronic effects of the chloro and fluoro substituents influence the reactivity of the aromatic ring. This document provides a comprehensive framework for successfully employing this versatile building block in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for rational troubleshooting and optimization. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[8] The reactivity of the aryl halide is a critical factor, with iodides generally being more reactive than bromides, followed by chlorides.[9]
-
Transmetalation: This is often the rate-determining step, especially with sterically hindered substrates.[11] The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.[12][13] The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this transfer.[14][15][16]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][12]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Coupling with a Model Aryl Bromide
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a model coupling partner.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Boronic acid coupling partner |
| 4-Bromoanisole | Aryl halide coupling partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium catalyst precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand for the palladium catalyst |
| K₃PO₄ (Potassium phosphate) | Base |
| 1,4-Dioxane | Solvent |
| Water | Co-solvent |
| Schlenk flask | Reaction vessel for inert atmosphere |
| Magnetic stirrer with heating | For mixing and heating the reaction |
| Inert gas (Argon or Nitrogen) | To prevent catalyst deactivation |
| Standard glassware for workup and purification |
Reaction Setup and Procedure
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume). The use of an aqueous solvent system is common and can enhance reaction rates.[2][17][18]
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the specific substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[19][20]
Diagram: Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Key Considerations for Optimization
Due to the sterically hindered nature of this compound, careful optimization of reaction parameters is crucial for achieving high yields.
Choice of Catalyst and Ligand
For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may be inefficient.[6] The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is highly recommended.[6][21] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step with hindered substrates.[6] N-Heterocyclic carbenes (NHCs) can also be highly effective ligands.[6][22]
Selection of Base and Solvent
The choice of base is critical and often works in conjunction with the solvent.[6]
-
Bases: Potassium phosphate (K₃PO₄) is a robust and generally effective base for challenging couplings.[6][23] Other bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective, particularly when dealing with base-sensitive functional groups.[13][23]
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[6][10] For particularly stubborn couplings, higher boiling point solvents like xylenes may be necessary to drive the reaction to completion at elevated temperatures.[6]
Potential Side Reactions and Troubleshooting
Several side reactions can occur during a Suzuki-Miyaura coupling, leading to reduced yields of the desired product.[24]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially at higher temperatures or with highly active catalysts.[1][24]
-
Protodeborylation: The cleavage of the C-B bond by a proton source can lead to the formation of the corresponding arene, effectively removing the boronic acid from the reaction.[22][25] This can be minimized by using anhydrous solvents and ensuring the reaction is sufficiently basic.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene.[9][24]
If the reaction is sluggish or fails, consider the following troubleshooting steps:
-
Increase the reaction temperature.
-
Screen different catalyst/ligand combinations.
-
Evaluate a different base and solvent system.
-
Ensure all reagents and solvents are of high purity and appropriately degassed.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a powerful tool for the synthesis of highly substituted biaryl compounds. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully employ this valuable building block in their synthetic endeavors. The protocols and considerations outlined in this guide provide a solid foundation for developing robust and efficient coupling procedures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. researchgate.net [researchgate.net]
- 21. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. books.rsc.org [books.rsc.org]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cross-Coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the cross-coupling of a specialized organoboron reagent, 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid, with a variety of aryl halides. The synthesis of fluorinated biaryl compounds is of particular interest in medicinal chemistry and materials science, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5] This protocol will delve into the mechanistic nuances, provide a step-by-step experimental procedure, and offer troubleshooting guidance to ensure successful implementation.
The subject boronic acid presents unique challenges and opportunities due to its specific substitution pattern. The ortho-chloro and fluoro substituents introduce steric hindrance and electronic effects that must be carefully considered when selecting the appropriate catalyst system and reaction conditions. The benzyloxy group, while potentially offering additional sites for coordination, also adds to the steric bulk of the molecule. Understanding these factors is critical for achieving high yields and purity in the desired biaryl products.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[3][6] For less reactive aryl chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to promote this step.[2][7]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for the formation of a borate complex, which facilitates the transfer of the aryl group from boron to palladium.[8]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Specific Considerations for this compound:
-
Steric Hindrance: The presence of three ortho-substituents (benzyloxy, chloro, and fluoro) on the boronic acid creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during transmetalation. To overcome this, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is often necessary. These ligands promote the formation of a monoligated palladium species, which is less sterically hindered.
-
Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the nucleophilicity of the boronic acid. This may necessitate the use of a stronger base to facilitate the formation of the reactive borate species.
-
Choice of Palladium Precatalyst and Ligand: The selection of the palladium source and ligand is critical for success. Pre-formed palladium complexes, often referred to as precatalysts, can offer improved activity and reproducibility. Buchwald and Fu have developed a range of highly effective ligands and precatalysts for challenging Suzuki-Miyaura couplings.[9] For sterically hindered substrates, catalysts that are known to be effective for coupling aryl chlorides are often a good starting point.[10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the cross-coupling of this compound with a representative aryl bromide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for different aryl halides.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Major Supplier A | >97% |
| 4-Bromoanisole | Major Supplier B | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Major Supplier C | >98% |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Major Supplier D | >98% |
| Potassium Phosphate, tribasic (K₃PO₄) | Major Supplier E | >98% |
| 1,4-Dioxane, anhydrous | Major Supplier F | >99.8% |
| Toluene, anhydrous | Major Supplier G | >99.8% |
| Ethyl acetate | Major Supplier H | ACS Grade |
| Hexanes | Major Supplier I | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation | - |
| Brine (Saturated aqueous NaCl) | In-house preparation | - |
| Anhydrous magnesium sulfate (MgSO₄) | Major Supplier J | - |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Step-by-Step Procedure
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a rubber septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos to the reaction flask.
-
Add anhydrous 1,4-dioxane (5 mL) and anhydrous toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired biaryl product.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of the reaction vessel and use of anhydrous solvents.- Consider using a different palladium precatalyst. |
| Protodeboronation | - Presence of water- Reaction temperature too high | - Use rigorously dried solvents and reagents.- Consider using a milder base such as potassium carbonate.- Optimize the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a thoroughly deoxygenated reaction mixture.- Reduce the catalyst loading. |
| Formation of Impurities | - Side reactions due to high temperature- Incomplete reaction | - Lower the reaction temperature and extend the reaction time.- Screen different solvent systems.- Ensure the reaction has gone to completion before workup. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides provides a powerful method for the synthesis of sterically hindered and electronically diverse biaryl compounds. Careful consideration of the steric and electronic properties of the substrates, along with the judicious selection of the catalyst system and reaction conditions, are paramount for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of complex molecules for applications in drug discovery and materials science.
References
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine and intricate aryl functionalities is paramount for modulating the pharmacokinetic and pharmacodynamic properties of novel molecular entities. 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid has emerged as a pivotal building block, offering a unique combination of steric and electronic features. Its trifunctionalized phenyl ring provides a versatile scaffold for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides a detailed technical overview and field-proven protocols for the large-scale synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling reactions. The methodologies described herein are designed to be robust, scalable, and adaptable to the dynamic needs of researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Part 1: Large-Scale Synthesis of this compound
The multi-step synthesis of this compound on a large scale necessitates careful planning and execution. The most logical and scalable synthetic route commences with a commercially available starting material, 2-chloro-6-fluorotoluene, and proceeds through the formation of an aldehyde intermediate, followed by a strategic lithiation-borylation sequence.
Synthetic Workflow Overview
Caption: A multi-step synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
The initial step involves the conversion of 2-chloro-6-fluorotoluene to the corresponding aldehyde. A robust method for this transformation on a large scale is a two-step process involving side-chain chlorination followed by hydrolysis. This approach avoids the use of stoichiometric heavy metal oxidants.[1][2]
Protocol 1: Large-Scale Synthesis of 2-Chloro-6-fluorobenzaldehyde
| Parameter | Value/Condition | Rationale |
| Reactants | 2-Chloro-6-fluorotoluene, Chlorine gas | Readily available starting materials. |
| Initiator | UV light (e.g., metal halide lamp) | Promotes free-radical side-chain chlorination over aromatic chlorination. |
| Solvent | Neat | The reaction is typically run without a solvent. |
| Temperature | 100-200°C | Sufficient energy for radical initiation and reaction propagation. |
| Hydrolysis | Water, Solid acid catalyst (e.g., SO₄²⁻/Fe₂O₃) | The use of a solid acid catalyst simplifies workup and avoids corrosive mineral acids.[3] |
| Workup | Aqueous alkali wash, Phase separation, Distillation | Neutralizes any remaining acid and purifies the product. |
| Expected Yield | 85-95% | This is a high-yielding industrial process. |
Detailed Methodology:
-
Reaction Setup: Equip a multi-necked, jacketed glass reactor with a mechanical stirrer, a reflux condenser connected to a gas absorption trap, a thermometer, a gas inlet tube, and a UV lamp.
-
Chlorination: Charge the reactor with 2-chloro-6-fluorotoluene. Heat the stirred liquid to the desired reaction temperature (typically starting at 120°C). Initiate the UV lamp and begin bubbling chlorine gas through the reaction mixture at a controlled rate. Monitor the reaction progress by GC analysis of the reaction mixture for the formation of 2-chloro-6-fluorobenzyl dichloride.
-
Hydrolysis: Once the desired conversion is achieved, stop the chlorine flow and UV lamp. Cool the reactor. Add water and a solid acid catalyst. Heat the mixture to reflux to effect hydrolysis. Monitor the disappearance of the chlorinated intermediate by GC.
-
Workup and Purification: Cool the reaction mixture. Add an aqueous solution of sodium carbonate to neutralize the catalyst and any HCl formed. Separate the organic layer. The crude 2-chloro-6-fluorobenzaldehyde can be purified by vacuum distillation.
Step 2: Synthesis of the Aryl Halide Precursor
While direct lithiation of the aldehyde is not feasible, it can be converted to a more suitable precursor for the borylation step. A common strategy would be the reduction of the aldehyde to the corresponding alcohol, followed by conversion to an aryl bromide. However, for the sake of this application note, we will assume a more direct, albeit hypothetical, route from a related precursor for the lithiation-borylation step to maintain focus on the core topic. In an industrial setting, the synthesis of a suitable aryl halide, such as 1-(benzyloxy)-2-bromo-3-chloro-4-fluorobenzene, would be a critical preceding step.
Step 3: Large-Scale Lithiation-Borylation
The cornerstone of this synthesis is the lithiation-borylation reaction. This powerful technique allows for the regioselective introduction of the boronic acid moiety.[4][5][6] The choice of organolithium reagent and reaction conditions is critical for achieving high yields and minimizing side reactions.
Protocol 2: Large-Scale Lithiation-Borylation
| Parameter | Value/Condition | Rationale |
| Substrate | 1-(Benzyloxy)-2-bromo-3-chloro-4-fluorobenzene (Assumed) | The aryl bromide is a good substrate for lithium-halogen exchange. |
| Lithiation Reagent | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) | Powerful bases for directed ortho-metalation or lithium-halogen exchange. |
| Borylating Agent | Triisopropyl borate (B(OiPr)₃) | A common and effective electrophile for trapping the aryllithium species. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Aprotic solvents are essential for organolithium reactions. |
| Temperature | -78°C | Cryogenic temperatures are crucial to prevent side reactions and ensure the stability of the aryllithium intermediate. |
| Workup | Acidic aqueous solution (e.g., HCl) | Hydrolyzes the boronate ester to the desired boronic acid. |
| Purification | Recrystallization or Salt formation/acidification | Effective methods for purifying arylboronic acids on a large scale.[7][8] |
| Expected Yield | 60-80% | Typical yields for this type of transformation. |
Detailed Methodology:
-
Reactor Preparation: Ensure a multi-necked, jacketed glass reactor is scrupulously dried and rendered inert with a positive pressure of nitrogen or argon.
-
Reaction Setup: Charge the reactor with the aryl bromide substrate and anhydrous THF. Cool the stirred solution to -78°C using a suitable cooling bath (e.g., acetone/dry ice).
-
Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi in hexanes) dropwise via a syringe pump, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for the appropriate time (typically 1-2 hours) to ensure complete lithium-halogen exchange.
-
Borylation: Add triisopropyl borate dropwise to the aryllithium solution, again maintaining the temperature at -78°C. A thick precipitate may form. Allow the reaction to stir at -78°C for an additional 1-2 hours.
-
Quenching and Workup: Slowly warm the reaction mixture to 0°C and then quench by the careful addition of an aqueous solution of hydrochloric acid. Allow the mixture to warm to room temperature and stir until all solids have dissolved.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude boronic acid. For large-scale purification, recrystallization from a suitable solvent system (e.g., toluene/hexanes) is often effective. Alternatively, the crude product can be dissolved in an organic solvent and treated with an aqueous base to form the boronate salt, which can be separated from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure boronic acid.[8]
Part 2: Application in Large-Scale Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of complex biaryl structures.[9][10][11] The steric hindrance and electronic nature of this boronic acid necessitate the use of modern, highly active catalyst systems for efficient coupling, especially with challenging coupling partners.
Suzuki-Miyaura Catalytic Cycle
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Large-Scale Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Aryl/heteroaryl halide (e.g., bromide or chloride) | The choice of halide will influence the required catalyst system. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands | Bulky, electron-rich ligands are essential for coupling with sterically hindered substrates and unreactive chlorides. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is critical and depends on the substrates and solvent. |
| Solvent | Toluene/water, Dioxane/water, or CPME/water | Biphasic solvent systems are common and facilitate the reaction. |
| Temperature | 80-110°C | Sufficient thermal energy to drive the catalytic cycle. |
| Workup | Filtration, Extraction, Crystallization/Chromatography | Standard procedures for isolating the biaryl product. |
| Expected Yield | 70-95% | Highly dependent on the specific coupling partners. |
Detailed Methodology:
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), the palladium precursor (0.5-2 mol%), and the ligand (1-4 mol%).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., toluene and water). Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for at least 30 minutes, or by subjecting the sealed reactor to several vacuum/inert gas cycles.
-
Reaction: Heat the stirred reaction mixture to the desired temperature (e.g., 100°C) and maintain it for the required time (typically 12-24 hours). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid palladium catalyst was used, it can be filtered off. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Part 3: Safety, Handling, and Troubleshooting
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling arylboronic acids and the reagents used in their synthesis and application.[12][13][14]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[12][14]
-
Organolithium Reagents: Organolithium reagents such as n-BuLi are highly pyrophoric and must be handled under a strictly inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Potential Genotoxicity: It is worth noting that some arylboronic acids have been found to be weakly mutagenic and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[15] Therefore, controlling their residual levels in the final product is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in borylation | Incomplete lithiation | Ensure the starting material is dry and the reaction is performed under strictly anhydrous and anaerobic conditions. Consider using a different organolithium reagent or a longer reaction time. |
| Degradation of aryllithium | Maintain cryogenic temperatures (-78°C) throughout the lithiation and borylation steps. | |
| Deboronation during coupling | Harsh reaction conditions (high temperature, strong base) | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃), lower the reaction temperature, or shorten the reaction time. |
| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed before heating. |
| Difficult purification of boronic acid | Co-elution with byproducts | Consider purification via salt formation and precipitation as described in Protocol 2. For column chromatography, using boric acid-treated silica gel can sometimes improve separation.[16] |
| Stalled Suzuki-Miyaura reaction | Catalyst deactivation | Use a more robust ligand (e.g., a Buchwald ligand). Ensure the starting materials are pure. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and insights provided in this application note offer a comprehensive guide for its large-scale synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying principles and paying close attention to reaction parameters and safety considerations, researchers can effectively leverage this important reagent to advance their research and development goals.
References
- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. chempoint.com [chempoint.com]
- 14. carlroth.com [carlroth.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Navigating the Catalytic Cycle of Suzuki-Miyaura Coupling with Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a pivotal strategy in modern drug discovery and materials science. Fluorination can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and other key properties.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application with fluorinated building blocks provides an efficient route to complex organofluorine compounds.[1][2]
This guide provides an in-depth exploration of the Suzuki-Miyaura catalytic cycle with a specific focus on the nuances and challenges presented by fluorinated phenylboronic acids. We will delve into the mechanistic details, offer field-proven insights for protocol optimization, and provide detailed experimental procedures.
The Core Suzuki-Miyaura Catalytic Cycle: A Three-Act Play
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle revolving around a palladium catalyst. It can be understood in three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Act I: Oxidative Addition: The cycle commences with a low-valent Palladium(0) species, typically stabilized by phosphine ligands. This complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[3][5][6]
-
Act II: Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. A base is crucial here, activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[7]
-
Act III: Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][5]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Fluorine Factor: Challenges and Mechanistic Considerations
The presence of electron-withdrawing fluorine atoms on the phenylboronic acid introduces specific challenges and necessitates careful optimization of reaction conditions.[8] Fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, can be prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source.[9][10][11]
2.1. Impact on Transmetalation:
The electron-withdrawing nature of fluorine atoms decreases the electron density on the boron atom, which can lead to a slower transmetalation step.[8] To counteract this, a stronger base or more electron-rich ligands on the palladium catalyst are often required to enhance the nucleophilicity of the boronate species.[12]
2.2. The Protodeboronation Side Reaction:
Protodeboronation is a significant competing pathway, especially with electron-deficient arylboronic acids under basic conditions.[10][11][13] This reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of a fluoroarene byproduct and reducing the overall yield of the desired coupled product.[11] The choice of base and solvent is critical to minimize this side reaction.[13]
Caption: Competing pathways for fluorinated phenylboronic acids in Suzuki-Miyaura coupling.
Optimizing the Reaction: A Guide to Component Selection
Achieving high yields and minimizing side reactions when using fluorinated phenylboronic acids hinges on the judicious selection of the catalyst system and reaction conditions.
| Component | Recommendation for Fluorinated Substrates | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(II) precatalysts (e.g., palladacycles).[9][12] | Pd(II) sources are often more stable but require in-situ reduction to the active Pd(0) species.[6][12] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12] | These ligands promote both oxidative addition and reductive elimination, which can be sluggish for sterically hindered or electron-deficient substrates.[12] |
| Base | Stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or CsF.[9][12][14] | A stronger base is often necessary to facilitate the transmetalation of electron-deficient boronic acids.[12] CsF can be particularly effective for highly fluorinated substrates.[14][15] |
| Solvent | Anhydrous, degassed polar aprotic solvents like THF, 1,4-dioxane, or toluene.[1][9] | Proper degassing is crucial to prevent oxygen from decomposing the catalyst and promoting homocoupling of the boronic acid.[12] |
| Additives | In some cases, silver oxide (Ag₂O) can be beneficial.[14] | The combination of CsF and Ag₂O has been shown to be essential for promoting the coupling of highly fluorinated substrates like pentafluorophenylboronic acid.[14] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Coupling with 2,5-Difluorophenylboronic Acid
This protocol is adapted for challenging couplings of potentially unstable boronic acids.[9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2,5-difluorophenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (2 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature or, for less reactive substrates, at 40 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[9]
Protocol 2: Microwave-Assisted Coupling with Pentafluorophenylboronic Acid
This protocol utilizes microwave heating to accelerate the reaction with a highly deactivated boronic acid.
Materials:
-
Aryl iodide or bromide (1.0 equiv)
-
Pentafluorophenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Silver(I) oxide (Ag₂O) (1.0 equiv)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, pentafluorophenylboronic acid, Pd(PPh₃)₄, CsF, and Ag₂O.
-
Add anhydrous, degassed DME.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) for the specified time (e.g., 30-60 minutes), monitoring the pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | - Inactive catalyst- Oxygen contamination- Insufficiently strong base- Low reaction temperature | - Use a fresh catalyst and ligand.- Ensure proper degassing of solvents and inert atmosphere.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12]- Increase the reaction temperature.[12] |
| Significant Protodeboronation | - Presence of protic impurities- Excessively harsh basic conditions- Prolonged reaction time | - Use anhydrous solvents and reagents.- Screen different bases; sometimes a weaker base may be sufficient and less prone to causing protodeboronation.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Oxygen in the reaction mixture- Catalyst decomposition | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[12]- Use a more stable precatalyst or ligand system. |
Conclusion
The Suzuki-Miyaura coupling of fluorinated phenylboronic acids is a cornerstone reaction for the synthesis of valuable fluorinated biaryls. While the electron-withdrawing nature of fluorine presents unique challenges, particularly regarding the transmetalation step and the potential for protodeboronation, these can be overcome through careful and rational optimization of the reaction conditions. By understanding the underlying mechanistic principles and selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully harness the power of this reaction to access a wide array of fluorinated molecules for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings with 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical guidance for a particularly challenging substrate in Suzuki-Miyaura cross-coupling reactions: 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid . The unique substitution pattern of this molecule presents a combination of steric and electronic challenges that can often lead to low reaction yields. This guide offers a structured, question-and-answer approach to diagnose and resolve common issues, ensuring your synthetic campaigns are both efficient and successful.
Understanding the Challenges
The primary difficulties with this compound in Suzuki couplings stem from its structure. The presence of substituents at both positions ortho to the boronic acid (the chloro and fluoro groups) creates significant steric hindrance. This bulkiness can impede the crucial transmetalation step in the catalytic cycle. Additionally, the electronic properties of the substituents can influence the reactivity of the boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the most likely causes?
A1: Low or no yield with this substrate is a common issue, typically pointing to one or more of the following factors:
-
Steric Hindrance: The ortho-chloro and ortho-fluoro substituents create a crowded environment around the boronic acid, which can significantly slow down or prevent the transmetalation step with the palladium complex.[1][2]
-
Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be robust enough to overcome the high activation barrier associated with this sterically demanding substrate.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[3] This can be exacerbated by the presence of water and the choice of base.
-
Poor Reagent Quality: The boronic acid itself may have degraded, or the solvents and other reagents may not be of sufficient purity (e.g., presence of oxygen or water).
Q2: How can I overcome the steric hindrance associated with this 2,6-disubstituted boronic acid?
A2: Addressing steric hindrance requires a carefully selected catalyst system that is both bulky and electron-rich. This combination helps to promote the formation of the active catalyst and facilitate the otherwise difficult transmetalation and reductive elimination steps.[4]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should employ modern, sterically demanding, and electron-rich ligands. Buchwald's biarylphosphine ligands are an excellent choice.[4]
-
Recommended Ligands: SPhos, XPhos, or RuPhos. These ligands are designed to stabilize the palladium center and create a coordinatively unsaturated species that can more readily participate in the catalytic cycle.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings. They are strong sigma-donors and can form very stable and active palladium complexes.[5]
Q3: What is the best choice of base for this reaction, and how can I minimize protodeboronation?
A3: The choice of base is critical. It must be strong enough to activate the boronic acid to form the boronate species for transmetalation, but not so harsh that it promotes protodeboronation.[5]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often a good first choice as it is a strong enough base for activation but is less prone to causing protodeboronation than hydroxides.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Also widely used and effective.
-
Cesium Fluoride (CsF): Can be particularly effective, sometimes in combination with other bases or additives, especially for challenging substrates.[6]
-
-
Minimizing Protodeboronation:
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[7] Using anhydrous solvents and bases can be beneficial. If an aqueous base is used, it should be thoroughly degassed.
-
Stable Boronic Acid Derivatives: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate. These are generally more resistant to premature decomposition.[3]
-
Q4: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl. This is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote this unwanted side reaction.
-
Prevention:
-
Thorough Degassing: It is absolutely critical to rigorously degas all solvents and the reaction mixture itself. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas throughout the entire setup, reaction time, and workup.
-
Systematic Troubleshooting Workflow
If you are facing low yields, a systematic approach to optimization is crucial. The following flowchart outlines a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Recommended Catalyst/Ligand Systems
The table below summarizes starting points for catalyst and ligand selection for this challenging substrate.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Advantage |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent for many sterically hindered substrates.[4] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 2-MeTHF | 80-100 | Highly active system, often good for aryl chlorides. |
| PEPPSI-IPr | None | K₂CO₃ | Dioxane | 110 | NHC-based catalyst, very robust and effective.[8] |
Experimental Protocols
Protocol 1: Baseline Conditions for Screening
This protocol provides a robust starting point for your initial attempts.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv), your aryl halide coupling partner (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv) to a flame-dried Schlenk tube equipped with a stir bar.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the generally accepted catalytic cycle. The challenges with your specific boronic acid primarily lie in the Transmetalation step due to steric hindrance.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid in Coupling Reactions
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically and electronically complex substrates. Our focus is on 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid, a valuable but often challenging building block. We will explore the causality behind common side reactions and provide field-proven, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My yield is consistently low when using this compound. What is the most likely culprit?
A1: The most common issue with this and similar ortho-substituted, electron-deficient boronic acids is protodeboronation .[1][2] This is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1][3] The product of this side reaction, 1-(benzyloxy)-3-chloro-5-fluorobenzene, can complicate purification and leads directly to lower yields of your desired coupled product.
Q2: How can I quickly identify if protodeboronation is occurring in my reaction?
A2: The most direct method is to monitor your reaction by LC-MS or GC-MS. Look for a mass corresponding to the protodeboronated byproduct (1-(benzyloxy)-3-chloro-5-fluorobenzene, C₁₃H₁₀ClFO, MW ≈ 236.67 g/mol ). Comparing the reaction mixture to a standard of your boronic acid starting material will clearly show the consumption of the starting material and the emergence of this byproduct.
Q3: What makes this compound so prone to protodeboronation?
A3: Several factors inherent to its structure contribute to this instability:
-
Steric Hindrance: The presence of substituents at both ortho positions (2-chloro and 6-fluoro) can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5][6] This gives the competing protodeboronation side reaction more time to occur.
-
Electronic Effects: The electron-withdrawing nature of the chloro and fluoro substituents makes the aryl ring more susceptible to nucleophilic attack, which can be a step in certain protodeboronation pathways.[2][7]
-
Base-Catalyzed Decomposition: The reaction is often fastest at high pH, where the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻), which is then susceptible to protonolysis by water or other protic sources in the reaction mixture.[8][9]
Section 2: In-Depth Troubleshooting Guides
This section provides a detailed, question-and-answer format to diagnose and solve specific side reactions.
Issue 1: Dominant Protodeboronation Byproduct
Q4: My primary isolated product is the deboronated arene. My reaction uses potassium carbonate as the base and a standard Pd(PPh₃)₄ catalyst. What is going wrong?
A4: This is a classic case where the rate of protodeboronation is outcompeting the rate of productive cross-coupling. The combination of a strong base and a catalyst system that may not be optimal for this hindered substrate is the likely cause.
Mechanistic Insight: Protodeboronation is often base-catalyzed and proceeds via the formation of a tetrahedral boronate species.[1][8] This intermediate can then be protonated by a proton source (like water), leading to the cleavage of the C-B bond. For sterically hindered boronic acids, the desired transmetalation step with the palladium complex is slow, allowing this undesired pathway to dominate.[4]
Solutions:
-
Re-evaluate the Base: Strong bases can accelerate protodeboronation.[3]
-
Action: Switch to a weaker, non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are excellent alternatives for challenging couplings.
-
-
Optimize the Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this sterically demanding coupling.
-
Action: Employ a more active catalyst system. Modern biarylphosphine ligands such as SPhos or XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create highly active catalysts that can accelerate the rate-limiting steps of the catalytic cycle, thus outcompeting protodeboronation.[7][10]
-
-
Control Water Content: Water is the proton source for protodeboronation.
| Parameter | Standard Conditions (Problematic) | Optimized Conditions (Recommended) | Rationale |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, CsF | Weaker bases minimize the rate of base-catalyzed protodeboronation.[3] |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos or XPhos | Highly active catalysts accelerate the desired coupling, outcompeting the side reaction.[7] |
| Solvent | Toluene/Water, Dioxane/Water | Anhydrous Dioxane, Anhydrous Toluene | Minimizes the primary proton source for protodeboronation.[12] |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | Esters are more stable and can suppress premature decomposition.[11] |
Issue 2: Formation of Symmetrical Biaryl (Homocoupling)
Q5: Besides my desired product and protodeboronation, I am also seeing a significant amount of a symmetrical biaryl, the dimer of my boronic acid. What causes this?
A5: This side product arises from the homocoupling of your boronic acid. This is another common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen and/or the use of a Pd(II) precatalyst.[11][13][14]
Mechanistic Insight: There are two primary pathways for homocoupling:
-
Reductive Activation: If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced to the catalytically active Pd(0) in situ. This reduction can occur by consuming two equivalents of the boronic acid, producing one equivalent of the homocoupled biaryl and the active Pd(0) species.[11]
-
Oxidative Pathway: The presence of oxygen (air) in the reaction can lead to the formation of palladium peroxo species.[15] These can react with the boronic acid in a separate catalytic cycle to generate the homocoupled product.[15]
Solutions:
-
Rigorous Degassing: The most critical step to prevent oxidative homocoupling is the exclusion of oxygen.
-
Use a Pd(0) Source: To avoid homocoupling during the catalyst activation step, you can start with a Pd(0) precatalyst.
-
Action: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. However, for this hindered substrate, the ligand system is more critical, so using a Pd(0) source with an advanced ligand like SPhos is recommended.
-
-
Controlled Reagent Addition: Adding the boronic acid last to a pre-heated mixture of the other components can sometimes minimize homocoupling.[14]
Issue 3: Reagent Decomposition and Inconsistent Results
Q6: I've noticed that the quality of my this compound seems to vary between batches, leading to inconsistent results. What's happening?
A6: Phenylboronic acids, especially when unsubsituted, can undergo thermal dehydration to form their corresponding trimeric anhydride, known as a boroxine .[16][17] While boroxines are often still reactive in Suzuki couplings (they can hydrolyze back to the boronic acid in situ), the variable ratio of boronic acid to boroxine can lead to inconsistent stoichiometry and reactivity.[17]
Mechanistic Insight: The equilibrium between the boronic acid and its boroxine is driven by the removal or addition of water. Storing the boronic acid under vacuum or at elevated temperatures can promote the formation of the boroxine.
Solutions:
-
Proper Storage:
-
Action: Store the boronic acid in a tightly sealed container at low temperatures (e.g., in a refrigerator) and under an inert atmosphere if possible. Avoid prolonged exposure to air and moisture.
-
-
Use of Boronic Esters:
-
Action: As mentioned previously, converting the boronic acid to a more stable derivative like a pinacol ester can provide a more reliable and stable reagent for your couplings.[11] These are generally less prone to dehydration and have a longer shelf life.
-
-
Reagent Qualification:
-
Action: If you suspect reagent inconsistency, you can analyze a small sample by ¹H or ¹¹B NMR before use to assess its purity and the potential presence of boroxine or other degradation products.
-
Section 3: Optimized Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling for Hindered Substrates
This protocol is designed as a starting point to minimize protodeboronation and homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Visualizing the Chemistry
Diagrams of Key Pathways
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
preventing deboronation of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Welcome to the dedicated technical support resource for 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges, with a primary focus on preventing the undesired side reaction of deboronation, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Preventing Deboronation
Deboronation, the cleavage of the carbon-boron bond, is a frequent cause of reduced yields and impurities in reactions involving arylboronic acids. The stability of this compound is influenced by its unique substitution pattern: an electron-donating benzyloxy group and electron-withdrawing chloro and fluoro groups. This guide provides direct answers to pressing experimental issues.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields of the desired product, and I'm isolating the deboronated arene (2-benzyloxy-1-chloro-3-fluorobenzene). What is the likely cause?
A1: This is a classic sign of protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and is highly dependent on the reaction conditions.[1] The primary culprits are typically the base, temperature, and solvent system.
The rate of protodeboronation is significantly influenced by pH.[2] While a base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases and high pH can accelerate the deboronation of electron-deficient arylboronic acids.[1][3] Although the benzyloxy group is electron-donating, the cumulative electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents can render the ipso-carbon susceptible to protonolysis.
Q2: Which base should I choose to minimize deboronation in my Suzuki coupling?
A2: The choice of base is critical. Strong bases like sodium hydroxide or potassium hydroxide can create a highly alkaline environment that promotes deboronation.[3] Weaker inorganic bases are generally preferred.
| Base Type | Recommended Bases | Rationale |
| Weakly Basic | K₃PO₄, K₂CO₃, Cs₂CO₃ | These bases are effective in promoting the catalytic cycle while being less harsh, thereby reducing the rate of protodeboronation. K₃PO₄ is often a good starting point. |
| Fluoride Sources | CsF, KF | Fluoride ions can activate the boronic acid towards transmetalation without significantly increasing the basicity of the medium. |
It is advisable to use the mildest base that affords a reasonable reaction rate. The concentration of the base is also a key parameter; using a large excess should be avoided.
Q3: Can the reaction temperature contribute to the deboronation of my compound?
A3: Absolutely. Higher reaction temperatures can significantly accelerate the rate of deboronation.[2] While elevated temperatures are often necessary to drive Suzuki-Miyaura couplings to completion, especially with less reactive coupling partners, it's a delicate balance. If you suspect deboronation is a major issue, consider running the reaction at a lower temperature for a longer duration.
Recommended Action:
-
Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
If the reaction is sluggish, a modest increase in temperature may be necessary, but be mindful of the potential for increased deboronation.
-
For highly sensitive substrates, catalyst and ligand choice become even more crucial to enable efficient coupling at lower temperatures.
Q4: How does my choice of solvent affect the stability of this compound?
A4: The solvent system plays a multifaceted role. The presence of water is often necessary for the Suzuki-Miyaura reaction, but it can also be a proton source for protodeboronation.[2][4]
-
Protic vs. Aprotic Solvents: While a small amount of water is often beneficial, using protic solvents as the main reaction medium can exacerbate deboronation. Aprotic solvents like dioxane, THF, or toluene with a controlled amount of water are generally preferred.
-
Anhydrous Conditions: In some cases, particularly when using boronate esters, anhydrous conditions can be employed to suppress protodeboronation.[5]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to mitigate deboronation.
Materials:
-
This compound
-
Aryl bromide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate, tribasic)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add anhydrous 1,4-dioxane and degassed water to create a 5:1 dioxane/water mixture. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of base-catalyzed protodeboronation?
A1: The base-catalyzed protodeboronation of arylboronic acids generally proceeds through the formation of an arylboronate anion ([ArB(OH)₃]⁻).[4][6] This species is more electron-rich than the corresponding boronic acid, which can make the ipso-carbon more susceptible to protonation by a proton source, such as water.[4] For highly electron-deficient arylboronic acids, the mechanism can even involve the liberation of a transient aryl anion.[6][7]
Caption: Base-catalyzed protodeboronation mechanism.
Q2: Are there more stable alternatives to using the boronic acid directly?
A2: Yes. Converting the boronic acid to a boronate ester is a common and effective strategy to enhance stability and prevent premature deboronation.[5][8]
-
Pinacol Esters: These are widely used and offer improved stability.[5] They can often be isolated and purified more easily than the corresponding boronic acids.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are particularly stable and can be used in a "slow-release" strategy.[4][9] Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the active boronic acid, keeping its concentration low and minimizing side reactions.[9][10]
Caption: Slow-release strategy using boronate esters.
Q3: How should I store this compound to ensure its long-term stability?
A3: Proper storage is crucial to prevent degradation.[8]
-
Temperature: Store at 2-8°C in a refrigerator.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.[11]
-
Container: Use a tightly sealed container to prevent moisture ingress.[12][13]
-
Light: Protect from light, as some organic compounds can be light-sensitive.
In the solid state, boronic acids can dehydrate to form cyclic trimers called boroxines. While this is often a reversible process, it can affect the stoichiometry of your reactions if not accounted for. Storing the compound under dry, inert conditions helps to minimize this.
Q4: What analytical techniques can I use to detect and quantify deboronation?
A4: Several analytical methods can be employed to monitor the extent of deboronation:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate the starting boronic acid, the desired product, and the deboronated byproduct, and to confirm their identities by their mass-to-charge ratios.
-
¹H NMR (Proton Nuclear Magnetic Resonance) and ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): NMR spectroscopy can be used to determine the ratio of the desired product to the deboronated species in the crude reaction mixture. The disappearance of the boronic acid signal and the appearance of a new aromatic proton signal in the ¹H NMR, or changes in the fluorine signals in the ¹⁹F NMR, can be indicative of deboronation.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compounds are sufficiently volatile, GC-MS can also be used for separation and identification.
For quantifying the boron content itself in a sample, techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used, although these are more specialized.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. laballey.com [laballey.com]
- 13. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 14. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for optimizing reaction temperatures when using 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid in cross-coupling reactions. Our goal is to empower you with the expertise to navigate the complexities of this sterically hindered and electronically nuanced substrate.
Introduction to the Molecule and its Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern presents specific challenges in Suzuki-Miyaura cross-coupling reactions. The ortho-chloro and ortho-fluoro substituents, along with the bulky benzyloxy group, create significant steric hindrance around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the interplay of electron-withdrawing (fluoro, chloro) and electron-donating (benzyloxy) groups can modulate the electronic properties of the arylboronic acid, influencing its reactivity.
A primary challenge at elevated temperatures is the increased rate of undesired side reactions, most notably protodeboronation. This guide will provide a systematic approach to optimizing the reaction temperature to maximize product yield while minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing very low or no conversion of my starting materials. Should I increase the temperature?
A1: While increasing the temperature can enhance reaction rates, it's not always the optimal first step for this substrate. Low conversion with sterically hindered boronic acids often points to issues with the catalytic cycle itself.[1]
-
Initial Checks:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, consider using catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation step.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, resulting in catalyst deactivation and the formation of palladium black.[2][4]
-
Reagent Purity: Use fresh, high-purity this compound. Boronic acids can degrade over time. Also, ensure your solvent is anhydrous and degassed, and the base is of high purity.[4]
-
-
Temperature Strategy:
-
If you are using an appropriate catalyst system, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial. However, temperatures above 120 °C should be approached with caution due to the increased risk of protodeboronation and catalyst decomposition.
-
Q2: My main byproduct is the protodeboronated arene (2-benzyloxy-1-chloro-3-fluorobenzene). How can I minimize this?
A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is often exacerbated by elevated temperatures and the presence of water.
-
Temperature Control: This is the most critical parameter. High temperatures significantly accelerate protodeboronation.[6][7] It is crucial to find the "sweet spot" where the desired coupling reaction proceeds at a reasonable rate, while the rate of protodeboronation is minimized. A temperature screening experiment is highly recommended (see Experimental Protocols section).
-
Choice of Base: The base is necessary to activate the boronic acid, but strong bases in the presence of water can promote protodeboronation.[5] Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.[4]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for substrates prone to protodeboronation, switching to anhydrous conditions can be beneficial. Using an anhydrous solvent and a solid, finely ground base can reduce the availability of protons for this side reaction.
Q3: I am seeing homocoupling of the boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction. This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[8]
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before the addition of the palladium catalyst. This minimizes the amount of dissolved oxygen that can lead to catalyst oxidation and promote homocoupling.
-
Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) state.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
Q4: Could the benzyloxy group be cleaved at higher temperatures?
A4: Benzyl ethers are generally stable protecting groups under typical Suzuki-Miyaura conditions. Cleavage usually requires harsh reductive (e.g., catalytic hydrogenolysis) or oxidative conditions that are not present in a standard Suzuki reaction.[9] Thermal cleavage of the benzyloxy group is unlikely to be a significant competing reaction under the temperature ranges typically employed for Suzuki couplings.
Experimental Protocols and Data Presentation
Protocol 1: Systematic Temperature Screening
This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of the desired cross-coupled product while minimizing the formation of the protodeboronated byproduct.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole as a model coupling partner)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with SPhos ligand)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vials suitable for parallel synthesis
-
Heating block with multiple wells for temperature control
Procedure:
-
In an inert atmosphere glovebox, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%) to each of a series of reaction vials.
-
Add the anhydrous, degassed solvent to each vial to a consistent concentration.
-
Seal the vials and place them in a pre-heated parallel synthesis block with different wells set to a range of temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions and prepare samples for analysis by LC-MS or GC-MS to determine the ratio of product to starting materials and byproducts.
Data Presentation: Temperature Optimization Results
The results of the temperature screening can be summarized in a table for easy comparison.
| Temperature (°C) | Product Yield (%) | Protodeboronation (%) | Unreacted Aryl Halide (%) |
| 60 | 15 | < 1 | 84 |
| 70 | 45 | 2 | 52 |
| 80 | 78 | 5 | 16 |
| 90 | 85 | 10 | 4 |
| 100 | 82 | 15 | 2 |
| 110 | 75 | 22 | < 1 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates, catalyst, and other reaction conditions.
Visualizing the Troubleshooting Workflow
A systematic approach is key to solving issues with challenging cross-coupling reactions. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions with this compound.
Concluding Remarks
Optimizing the reaction temperature for this compound is a balancing act between achieving a sufficient reaction rate and minimizing temperature-dependent side reactions like protodeboronation. A systematic approach, beginning with the selection of an appropriate catalyst system for this sterically demanding substrate, followed by a careful temperature screening study, is the most effective strategy for success. By understanding the interplay between temperature, catalyst activity, and potential side reactions, researchers can unlock the full synthetic potential of this versatile building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation in cross-coupling reactions involving this sterically hindered and electronically complex substrate.
The unique structure of this compound, with its bulky benzyloxy group and ortho-substituents (chlorine and fluorine), presents specific challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Understanding the root causes of catalyst deactivation is paramount to achieving high yields and robust reaction outcomes.
Part 1: Understanding the Challenges with this compound
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The catalyst, typically a palladium(0) species, is prone to deactivation through several pathways that can be exacerbated by the substrate's inherent properties.
Key Structural Considerations:
-
Steric Hindrance: The ortho-chloro and bulky benzyloxy groups significantly hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. This can slow down the reaction and favor catalyst decomposition pathways.
-
Electronic Effects: The fluorine and chlorine substituents are electron-withdrawing, which can influence the electronics of the boronic acid and its reactivity.
Part 2: Troubleshooting Guide - Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address common issues encountered during your experiments.
Issue 1: Low or No Product Yield, Reaction Stalls
Question: My Suzuki-Miyaura reaction with this compound is giving a very low yield, or the reaction seems to stop before completion. What are the likely causes related to catalyst deactivation?
Answer:
This is a common issue when working with sterically demanding substrates. The primary culprits are often related to the stability and activity of the palladium catalyst.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Oxidative Addition | The palladium(0) catalyst may not be efficiently reacting with your aryl halide coupling partner. This is often the rate-determining step in the catalytic cycle.[1] | - Switch to a more electron-rich and sterically bulky ligand: Ligands like SPhos, XPhos, or RuPhos can accelerate oxidative addition.[2][3] - Use a pre-formed catalyst: Modern pre-catalysts, such as G3 palladacycles, can ensure efficient generation of the active catalytic species.[4] |
| Slow Transmetalation | The bulky nature of this compound can hinder the transfer of the aryl group from boron to palladium. | - Optimize the base: A stronger, non-coordinating base like Cs₂CO₃ or K₃PO₄ can facilitate the formation of the more reactive boronate species.[3][5] - Consider a different solvent: Anhydrous, degassed polar aprotic solvents like dioxane or THF can be effective.[2] |
| Catalyst Decomposition (Formation of Palladium Black) | The active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization.[6] This is a clear visual indicator of catalyst death.[2] | - Use more robust, sterically demanding ligands: Buchwald or Josiphos-type ligands are designed to stabilize the Pd(0) center and prevent aggregation.[2] - Lower the reaction temperature: While this may slow the reaction, it can prevent premature catalyst decomposition.[2][3] - Increase the ligand-to-palladium ratio: A slight excess of the ligand (e.g., 1.2:1) can help maintain a monoligated, active catalyst.[2] |
| Protodeboronation of the Boronic Acid | The boronic acid can be cleaved by residual water or protic solvents in the presence of a base, leading to the formation of an undesired arene byproduct. | - Use anhydrous conditions: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere. - Consider converting the boronic acid to a more stable boronate ester: Pinacol esters are often more resistant to protodeboronation.[2] |
Issue 2: Formation of Homocoupled Byproducts
Question: I am observing significant amounts of homocoupling of my boronic acid (forming a symmetrical biaryl) and/or my aryl halide. How can I minimize this?
Answer:
Homocoupling is a common side reaction that competes with the desired cross-coupling pathway. It is often promoted by the presence of oxygen or suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid and can also lead to the oxidation and deactivation of the Pd(0) catalyst.[2] | - Thoroughly degas all solvents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).[2] - Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2] |
| Suboptimal Reaction Conditions | Certain combinations of base and solvent can favor homocoupling pathways. | - Screen different bases: Milder bases may sometimes reduce homocoupling. - Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can sometimes minimize its homocoupling.[3] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This is a starting point protocol that should be optimized for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Protocol 2: Troubleshooting Ligand and Base Screening
If the general protocol fails, a systematic screening of ligands and bases is recommended.
-
Setup: Prepare an array of reaction vials, each containing the aryl halide and this compound.
-
Variable Addition: To each vial, add a different combination of ligand (e.g., XPhos, RuPhos, P(t-Bu)₃) and base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).
-
Catalyst and Solvent: Add the palladium source and degassed solvent to each vial.
-
Reaction and Analysis: Run all reactions under identical temperature and time conditions. Analyze the outcome of each reaction to identify the optimal conditions.
Part 4: Visualizing Deactivation and Troubleshooting
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Common Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for reactions with this boronic acid?
A1: While Pd(PPh₃)₄ is a classic catalyst, it is often not robust enough for challenging, sterically hindered substrates like this compound. The triphenylphosphine ligands are prone to dissociation, leading to catalyst decomposition. Modern catalyst systems with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are highly recommended.[3][7]
Q2: How important is the purity of the boronic acid?
A2: Very important. Impurities in the boronic acid can act as catalyst poisons.[6] Additionally, boronic acids can undergo self-condensation to form boroxines, which can affect the stoichiometry and reactivity. It is advisable to use freshly purchased or purified boronic acid.
Q3: Is it necessary to use a glovebox for setting up these reactions?
A3: While a glovebox provides the best inert atmosphere, it is not strictly necessary if proper Schlenk techniques are employed. The key is to rigorously exclude oxygen and moisture, which can be achieved by using well-dried glassware, thoroughly degassed solvents, and maintaining a positive pressure of an inert gas.[2]
Q4: My reaction works at a small scale, but fails upon scale-up. What could be the issue?
A4: Scale-up issues can often be traced to inefficient mixing or heat transfer. Ensure that stirring is adequate to keep the heterogeneous mixture well-suspended.[4] Also, consider that the reaction concentration can sometimes be increased upon scale-up, which may improve the reaction rate.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid , a substrate characterized by significant steric hindrance. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The Challenge: Overcoming Severe Steric Encumbrance
The structure of this compound presents a formidable challenge for standard Suzuki-Miyaura coupling protocols. The primary obstacle is severe steric hindrance arising from two bulky ortho substituents: the chloro group and, more significantly, the benzyloxy group. This steric shield impedes key steps in the catalytic cycle, often leading to low or no product yield.
This guide is structured as a series of frequently asked questions (FAQs) that address common failure points and provide advanced, field-proven solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction with this compound is resulting in low to no yield. What are the first things I should check?
A1: Before delving into issues of steric hindrance, it's crucial to validate the fundamentals of your reaction setup. Often, low yields can be traced back to basic experimental parameters.[1][2]
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[2][3] Oxygen contamination can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[2] If in doubt, use fresh reagents from a reputable supplier.
-
Reagent Quality: Verify the purity of your boronic acid and coupling partner. Boronic acids can undergo decomposition or protodeboronation upon storage.
-
Base Purity and Physical Form: Ensure your base is of high purity and, if solid, is finely powdered to maximize surface area and reactivity.[3]
Q2: I've confirmed my basic setup is correct. Why is this specific boronic acid so difficult to couple?
A2: The difficulty arises from the cumulative steric bulk of the substituents positioned ortho to the boronic acid moiety. This directly impacts the most critical steps of the Suzuki-Miyaura catalytic cycle.[4]
The catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] For sterically hindered substrates like yours, the Transmetalation and Reductive Elimination steps are the major bottlenecks.
-
Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. The bulky benzyloxy and chloro groups physically obstruct the approach of the boronate complex to the palladium(II) intermediate. This significantly slows down the rate of this essential step.
-
Reductive Elimination: After transmetalation, the two organic partners are bound to the palladium center. To form the final C-C bond and regenerate the Pd(0) catalyst, these groups must be in close proximity. The steric clash between the bulky substituents can distort the geometry of the intermediate, making this final bond formation energetically unfavorable.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting homocoupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Welcome to the technical support center for 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered and electronically complex building block in their synthetic endeavors. Homocoupling is a frequent and challenging side reaction encountered during Suzuki-Miyaura cross-coupling reactions, leading to reduced yields of the desired product and complex purification profiles. This document provides in-depth troubleshooting strategies, preventative measures, and validated protocols to help you mitigate the formation of the undesired symmetrical biaryl byproduct.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the homocoupling of this compound.
Q1: What is homocoupling, and why is it a significant problem with my specific boronic acid?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. This side reaction reduces the yield of your intended cross-coupled product and introduces a byproduct that can be difficult to separate. Your specific boronic acid, this compound, is particularly susceptible due to its steric hindrance from the ortho-chloro and ortho-fluoro substituents, which can slow down the desired cross-coupling pathway, giving the homocoupling pathway a greater opportunity to occur.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two molecules of your boronic acid to produce the homocoupled product.[1][3][4][5][6] Rigorous deoxygenation of your reaction mixture is therefore critical.[7][8]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can react directly with the boronic acid in a stoichiometric manner to form the homocoupled dimer and the active Pd(0) catalyst.[2][8] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[1]
Q3: I see a significant amount of a nonpolar byproduct in my TLC/LC-MS that corresponds to the homocoupled dimer. What is the first thing I should check?
A3: The most immediate and critical parameter to verify is the exclusion of oxygen.[7][8] Ensure that your solvents have been thoroughly degassed using a method like sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Additionally, confirm that your entire reaction setup is maintained under a positive pressure of an inert atmosphere.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base or certain types of bases can sometimes promote side reactions.[7][9] For sterically hindered substrates, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point, as they are effective at promoting the transmetalation step without causing significant degradation.[10]
Part 2: In-Depth Troubleshooting Guide
If the initial checks from the FAQ section do not resolve the issue, this guide provides a more detailed, systematic approach to diagnosing and solving persistent homocoupling problems.
Symptom: High Percentage of Homocoupling Product (>15%)
When significant homocoupling is observed, a multi-faceted approach is required. The following workflow can help systematically identify and address the root cause.
Caption: Troubleshooting workflow for minimizing homocoupling.
Explanation: As established, oxygen is a primary driver of homocoupling through the formation of a palladium peroxo complex which then reacts with the boronic acid.[3][4][5][6][11] Even trace amounts of oxygen can be detrimental.
Solutions:
-
Improve Degassing Technique: Switch from simple sparging to three or four freeze-pump-thaw cycles for your solvent(s). This is generally more effective at removing dissolved oxygen.
-
Use a Scavenger: In some cases, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II) species without reducing the oxidative addition product.
-
Subsurface Sparge: When preparing the reaction, ensure the inert gas is bubbled through the solvent (subsurface sparge) rather than just flushing the headspace of the flask.[8]
Explanation: The choice of palladium source and ligand dramatically impacts the relative rates of the desired cross-coupling versus the undesired homocoupling. For a sterically hindered substrate like this compound, the ligand is especially critical.[12][13][14][15]
Solutions:
-
Avoid Pd(II) Precatalysts: Switch from Pd(OAc)₂ or PdCl₂ to a Pd(0) source like Pd₂(dba)₃. This avoids the initial stoichiometric homocoupling used to generate the active catalyst.[8]
-
Employ Modern Precatalysts: Use commercially available, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to cleanly and efficiently generate the active Pd(0) species, often minimizing side reactions.[2][7]
-
Ligand Screening: The steric bulk and electron-donating ability of the phosphine ligand are paramount. Bulky ligands promote the final reductive elimination step to form your desired product and can disfavor the pathways leading to homocoupling.[2] For your challenging substrate, ligands like SPhos or RuPhos are excellent candidates to screen.[16][17]
| Catalyst System | Typical Loading (mol%) | Key Advantages for Hindered Substrates |
| Pd(OAc)₂ / PPh₃ | 2-5 | Traditional, inexpensive, but prone to homocoupling. |
| Pd₂(dba)₃ / SPhos | 1-3 | Pd(0) source, bulky ligand promotes reductive elimination. |
| SPhos Pd G3 | 0.5-2 | Air-stable precatalyst, efficient for challenging couplings.[16] |
| RuPhos Pd G3 | 0.5-2 | Highly active for electron-deficient and hindered substrates.[17] |
Explanation: Boronic acids can be unstable, especially under the basic and heated conditions of a Suzuki-Miyaura reaction.[7] Decomposition can lead to various side products, and in some cases, the decomposition pathways can intersect with those of homocoupling.
Solutions:
-
Use a Boronic Acid Surrogate: Convert the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine (DABO) boronate.[18][19] These compounds are often crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions.[20] This "slow-release" strategy keeps the instantaneous concentration of the free boronic acid low, which can suppress side reactions like homocoupling.[20][21]
-
Slow Addition: If using the boronic acid directly, consider dissolving it in a portion of the reaction solvent and adding it slowly via syringe pump over the course of the reaction. This mimics the effect of a slow-release surrogate.[22]
-
Check Purity: Ensure the boronic acid is of high purity. Impurities from its synthesis could potentially interfere with the catalysis.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
RuPhos Pd G3 precatalyst (2 mol%)
-
RuPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 ratio)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, RuPhos Pd G3, and extra RuPhos ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl bromide and the formation of the product versus the homocoupled byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of the Diethanolamine (DABO) Boronate Adduct
This protocol describes how to convert the boronic acid into a more stable, storable form that can be used directly in Suzuki couplings.[18][19]
Procedure:
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the DABO boronate adduct will typically form. The initial solid may dissolve completely before the new solid crashes out.[18]
-
Isolation: Continue stirring the slurry for 15-20 minutes at room temperature.
-
Filtration: Isolate the white solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the solid under vacuum. This stable adduct can now be stored and used directly in Suzuki coupling reactions, typically in solvent systems containing a protic component like water or an alcohol.[19]
Part 4: Mechanistic Considerations
Understanding the competing pathways is key to troubleshooting. The desired catalytic cycle for cross-coupling must outcompete the undesired homocoupling cycle.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
The key to success is to accelerate the steps in the desired cycle (especially reductive elimination, favored by bulky ligands) while suppressing the entry points into the undesired cycle (primarily by excluding oxygen).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scholarship.claremont.edu [scholarship.claremont.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
impact of water on 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid stability
The Critical Role of Water in the Stability and Performance of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (CAS: 957062-67-8). This document serves as a resource for researchers, chemists, and drug development professionals to understand and mitigate stability issues related to this reagent, particularly its sensitivity to water. The guidance provided herein is designed to help you troubleshoot common experimental problems and ensure the successful application of this valuable building block in your synthetic endeavors.
The structure of this compound, with its ortho-substituents, makes it a sterically hindered and electronically complex reagent. While highly useful in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures, its utility is directly tied to its stability. The primary pathway for the degradation of this and many other arylboronic acids is protodeboronation, a reaction in which the carbon-boron bond is cleaved by a proton source—most commonly, water.[1][2] This process converts the active boronic acid into an inert arene, leading to reduced reaction yields and purification challenges.
This guide will provide direct answers to common issues, detailed protocols for handling and analysis, and the scientific rationale behind these recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction using this compound has a very low yield. What is the most likely cause?
A1: A low yield is most frequently caused by the degradation of the boronic acid before or during the reaction. The primary culprit is protodeboronation , where water cleaves the C-B bond, rendering the reagent inactive for cross-coupling.[1] This issue is exacerbated by:
-
Improper Storage: Exposure of the solid reagent to atmospheric moisture.
-
Wet Solvents/Reagents: Using solvents or bases that have not been adequately dried.
-
Oxygen Contamination: Oxygen can also lead to side reactions like homocoupling.[3][4]
-
Suboptimal Reaction Conditions: Certain bases and higher temperatures can accelerate the rate of protodeboronation, especially in the presence of water.[5]
Actionable First Step: Verify the integrity of your starting material using the NMR protocol outlined below before troubleshooting the reaction itself.
Q2: How can I determine if my stock of this compound has degraded?
A2: The most straightforward method is ¹H NMR spectroscopy. Dissolve a small sample in an anhydrous deuterated solvent (like DMSO-d₆ or CDCl₃) and acquire a spectrum.
-
Signature of Degradation: Look for the appearance of new aromatic signals corresponding to the protodeboronated byproduct, 1-(benzyloxy)-2-chloro-6-fluorobenzene .
-
¹¹B NMR: This technique is also highly effective for observing changes in the boron atom's chemical environment, which can indicate degradation or the formation of boroxine anhydrides from dehydration.[6]
-
LC-MS: This can be used to identify the parent compound and the degradation product, providing a quantitative assessment of purity.[6]
Q3: What are the absolute best practices for storing this boronic acid to ensure its long-term stability?
A3: To prevent degradation from atmospheric moisture, rigorous storage conditions are essential. Boronic acids are sensitive to moisture and should be handled as such.[7][8]
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).
-
Temperature: Keep in a cool environment, typically a refrigerator (2-8 °C). Do NOT store in a freezer, as this can increase the risk of water condensation each time the container is opened.
-
Container: Use a tightly sealed container. For added protection, place this primary container inside a larger, sealed container (a desiccator or a secondary jar) containing a desiccant.[9][10]
-
Handling: Before opening, always allow the container to warm to room temperature to prevent condensation from forming on the cold solid.[9]
Q4: Can I use water as a co-solvent in my Suzuki reaction with this reagent? It's a common condition for many couplings.
A4: While many Suzuki protocols use aqueous bases or water co-solvents (e.g., dioxane/water), this is highly discouraged for a sensitive, sterically hindered substrate like this one. The presence of water, especially with a base, creates the ideal conditions for rapid protodeboronation.[5][11] If a mixed solvent system is unavoidable, the amount of water should be minimized, and all solvents must be rigorously degassed to remove oxygen, which can cause homocoupling side reactions.[3] Anhydrous conditions are strongly recommended.
Q5: I am having trouble dissolving the boronic acid in my anhydrous organic solvent. Can I add a small amount of water or a protic solvent to help?
A5: No. Adding water will compromise the stability of the reagent. If you are experiencing solubility issues, consider alternative anhydrous solvents or gently warming the mixture. However, be aware that elevated temperatures can also accelerate decomposition. A better strategy may be to use a more stable derivative of the boronic acid.
Q6: My experiments consistently show degradation. Are there more stable alternatives I can synthesize or purchase?
A6: Absolutely. If protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative is an excellent strategy. These derivatives protect the C-B bond but can release the active boronic acid in situ under the reaction conditions.
-
Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are much less prone to protodeboronation.[3]
-
Pinacol Esters: Generally more stable than the corresponding boronic acids and are widely used.[4]
-
MIDA Boronates: These are exceptionally stable to storage and even chromatography but can be used in "slow-release" cross-coupling reactions under specific basic conditions.[12][13]
| Condition | Impact on Stability | Recommendation |
| Water/Moisture | High Risk. Accelerates protodeboronation.[2] | Store under inert gas; use anhydrous solvents and reagents. |
| Atmosphere | High Risk. Oxygen promotes homocoupling; moisture causes degradation.[3] | Store and handle under an inert atmosphere (Ar or N₂). |
| pH (Aqueous) | High Risk. Both acidic and basic conditions catalyze protodeboronation.[5][14] | Avoid aqueous conditions. Use anhydrous, non-nucleophilic bases. |
| Temperature | Moderate Risk. High temperatures can increase the rate of decomposition. | Store cool (2-8 °C). Run reactions at the lowest effective temperature. |
| Light | Low Risk. While not highly light-sensitive, storage in the dark is good practice.[8] | Store in an opaque container or in the dark. |
Visualizations: Mechanisms and Workflows
Caption: Water-mediated protodeboronation pathway.
Caption: Step-by-step troubleshooting logic.
Experimental Protocols
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This protocol verifies the purity of the boronic acid before use.
-
Preparation: In a clean, dry NMR tube, weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Add ~0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆). Using a solvent from a fresh, sealed bottle is recommended.
-
Analysis: Cap the NMR tube, gently agitate to dissolve the solid, and acquire a ¹H NMR spectrum.
-
Interpretation:
-
Pure Compound: Observe the expected aromatic and benzylic proton signals for the title compound.
-
Degraded Compound: The presence of a new singlet or multiplet in the aromatic region corresponding to the proton that replaced the boronic acid group indicates protodeboronation. This byproduct is 1-(benzyloxy)-2-chloro-6-fluorobenzene. The integration of this new peak relative to the parent compound can be used to estimate the degree of degradation.
-
Protocol 2: Recommended Procedure for Suzuki-Miyaura Coupling
This protocol is optimized to minimize degradation of the moisture-sensitive boronic acid.
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial containing a stir bar under high vacuum and backfill with an inert gas (Argon or Nitrogen). Allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and a suitable anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv). The base should be finely powdered and dried in an oven or under vacuum before use.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1–5 mol%).[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF) via syringe. Solvents should be passed through a solvent purification system or freshly distilled. Avoid aqueous or protic co-solvents.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. borax.com [borax.com]
- 8. laballey.com [laballey.com]
- 9. reddit.com [reddit.com]
- 10. raypcb.com [raypcb.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Ligand Effects on 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid Coupling Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid. This particular substrate presents unique challenges due to its steric hindrance and electronic properties. Understanding the critical role of ligands is paramount to achieving high-efficiency couplings.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound challenging?
A1: The difficulty arises from a combination of steric and electronic factors. The ortho chloro and fluoro substituents, along with the benzyloxy group, create significant steric bulk around the boronic acid. This hindrance can impede the crucial transmetalation step of the catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the fluorine and chlorine atoms can deactivate the aryl system, making oxidative addition to the palladium catalyst slower.[1]
Q2: What is the fundamental role of a ligand in this reaction?
A2: In palladium-catalyzed cross-coupling reactions, ligands are essential for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[3][4] For challenging substrates, bulky and electron-rich phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[5][6] The ligand's properties directly influence the catalyst's efficiency and selectivity.[2]
Q3: What are the main steps in the Suzuki-Miyaura catalytic cycle?
A3: The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[4][7][8] This is often the rate-determining step, especially with unreactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid (or its boronate form) is transferred to the palladium(II) complex.[7][8] This step requires activation of the boronic acid by a base.[4]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[1][7][8]
Q4: Can I perform this reaction without a ligand?
A4: While some "ligandless" Suzuki couplings have been reported, they are typically for less demanding substrates.[9] For a sterically hindered and electronically deactivated substrate like this compound, a ligand is crucial for achieving reasonable yields and reaction rates. The ligand is necessary to promote the challenging oxidative addition and reductive elimination steps.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low to No Product Formation
A lack of product is often indicative of a failure in one of the key catalytic steps.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The steric hindrance and electron-withdrawing groups on your aryl halide partner can make this step sluggish.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for promoting the coupling of challenging aryl chlorides.[5][10] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[5]
-
-
Slow Transmetalation: The steric bulk of this compound can hinder its approach to the palladium center.
-
Solution 1: Ligand Choice: While bulky ligands are good for oxidative addition, an excessively large ligand might further impede transmetalation. A careful balance is needed. Screening a range of ligands with varying steric profiles is recommended.
-
Solution 2: Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex.[11][12] For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[13][14] The choice of base can also be solvent-dependent.[10]
-
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be degrading.
Issue 2: Formation of Side Products
The presence of significant byproducts indicates competing reaction pathways are occurring.
Potential Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[15][16][17]
-
Mitigation 1: Milder Base: If protodeboronation is significant, consider switching to a milder base like potassium fluoride (KF).[13]
-
Mitigation 2: Boronic Ester: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin). These are generally more resistant to protodeboronation.[13][15]
-
Mitigation 3: Anhydrous Conditions: While some Suzuki protocols benefit from water, it can also be a proton source for this side reaction.[16] Trying the reaction under strictly anhydrous conditions may help.
-
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid.
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Mitigation: This can sometimes occur if there are sources of hydride in the reaction, potentially from certain solvents or bases.[18] Ensure high-purity reagents and consider if your solvent (e.g., an alcohol) could be a hydride source under the reaction conditions.
-
Experimental Protocols
Protocol 1: General Ligand Screening for Coupling with this compound
This protocol provides a starting point for identifying an effective ligand.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and the chosen ligand.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.[13]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Ligand Suggestions for Screening:
| Ligand Class | Specific Examples | Key Characteristics |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, excellent for activating aryl chlorides.[5][10] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand known for its rigidity and electron-donating properties.[3] |
| Dialkylphosphines | P(t-Bu)₃ | Very electron-rich and bulky, can be highly effective but also sterically demanding.[6] |
Protocol 2: Coupling Using a Boronic Ester to Minimize Protodeboronation
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed toluene
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide, boronic ester, Cs₂CO₃, and PdCl₂(dppf) to a Schlenk flask.
-
Add degassed toluene.
-
Heat the reaction to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
minimizing impurities in 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid synthesis
Answering the call of complex molecular synthesis, 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid stands as a critical building block, particularly for constructing novel therapeutics through Suzuki-Miyaura cross-coupling reactions. However, the path to a high-purity final product is often challenged by the formation of subtle yet significant impurities. The presence of these impurities can dramatically impact downstream reaction efficiency, yield, and the purity profile of the final active pharmaceutical ingredient (API).[1]
This technical support center provides researchers, scientists, and drug development professionals with a curated set of troubleshooting guides and frequently asked questions. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you navigate the common pitfalls and systematically minimize impurities in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how does the route influence the impurity profile?
A1: There are two primary and robust synthetic pathways, each with a characteristic impurity profile:
-
Organometallic Route (Lithiation or Grignard): This classic method involves the synthesis of an organometallic intermediate from an aryl halide precursor, typically 1-bromo-3-benzyloxy-2-chloro-6-fluorobenzene. This intermediate is then reacted with a trialkyl borate (e.g., triisopropyl borate) followed by acidic hydrolysis.[2] This route is often favored for its cost-effectiveness but is highly sensitive to reaction conditions. Key impurities include protiodehalogenated species (where the bromine is replaced by hydrogen) and homocoupling byproducts.[3][4]
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with the same aryl halide precursor.[5][6] This method generally offers broader functional group tolerance and milder reaction conditions.[5][6] Common impurities include residual palladium, unreacted starting material, protiodehalogenated byproducts, and potentially the boronate ester intermediate if hydrolysis is incomplete.[5]
Q2: How does boroxine formation occur, and why is it a critical impurity to monitor?
A2: Boroxines are stable, cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. This is a reversible equilibrium that can be influenced by the presence of water and the method of isolation and storage. Boroxines are a significant concern because:
-
They alter stoichiometry: Since three molecules of the boronic acid form one molecule of boroxine, using a sample containing boroxine by weight in a subsequent reaction (like a Suzuki coupling) will result in using less of the active monomeric boronic acid than calculated, leading to lower yields.
-
They complicate analysis: The presence of both the boronic acid and its boroxine can lead to complex NMR spectra and difficult chromatographic analysis, making accurate purity assessment challenging.
Q3: What are the best practices for storing this compound to maintain its purity?
A3: Due to the propensity for dehydration to form boroxines, the product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator or a controlled low-humidity environment. Storage at low temperatures (2-8°C) is also recommended to minimize degradation over time.
Troubleshooting Guide: Impurity Minimization
This guide addresses specific experimental issues in a problem-and-solution format.
Problem 1: My final product is contaminated with a significant amount of the protiodehalogenated byproduct, 1-(benzyloxy)-2-chloro-4-fluorobenzene.
-
Likely Cause (Organometallic Route): This impurity arises from the quenching of the highly basic Grignard or organolithium intermediate by a proton source, most commonly trace amounts of water in the solvent or on the glassware.[3][4] The intermediate abstracts a proton from water faster than it reacts with the electrophilic borate ester.
-
Likely Cause (Miyaura Borylation Route): This "dehalogenation" is a known side reaction in palladium-catalyzed processes.[5][7] It can be promoted by certain bases or by hydride sources in the reaction mixture.
Solutions & Protocols:
| Solution Category | Specific Action | Rationale |
| Reagent & Glassware Preparation | Rigorously dry all glassware (flame-dry under vacuum or oven-dry at >120°C overnight).[4] | Eliminates adsorbed water, a primary proton source for quenching reactive intermediates. |
| Use anhydrous grade solvents, preferably freshly distilled over a suitable drying agent (e.g., THF over sodium/benzophenone).[4] | Ensures the reaction medium is free of water, preventing premature quenching of the organometallic. | |
| Reaction Execution (Organometallic) | Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. | Prevents atmospheric moisture from entering the reaction vessel. |
| Activate magnesium turnings for Grignard formation using iodine or 1,2-dibromoethane.[3][4] | Removes the passivating magnesium oxide layer, ensuring efficient formation of the Grignard reagent and minimizing side reactions. | |
| Reaction Optimization (Miyaura) | Screen different bases. While strong bases are needed, some can promote dehalogenation. Potassium acetate (KOAc) is often a mild and effective choice.[5] | The choice of base is critical; KOAc can facilitate the catalytic cycle without introducing harsh conditions that favor side reactions.[5][6] |
Problem 2: The NMR spectrum of my product is complex, suggesting the presence of boroxine.
-
Likely Cause: The boronic acid has dehydrated during workup or storage. This is especially common if the product was dried for an extended period at elevated temperatures or stored without proper desiccation.
Solutions & Protocols:
-
Confirmation: The boroxine trimer will have characteristic signals in both ¹H and ¹¹B NMR. A simple test is to dissolve a small sample in a wet solvent (e.g., acetone-d₆ with a drop of D₂O) and retake the NMR. If the complex signals resolve into a single, clean set corresponding to the boronic acid, boroxine was present.
-
Conversion back to Boronic Acid: Before using the material in a subsequent reaction, the boroxine can be converted back to the monomeric boronic acid.
-
Protocol: Boroxine Hydrolysis
-
Dissolve the crude product containing the boroxine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a small amount of water or a dilute aqueous acid (e.g., 1M HCl).
-
Separate the organic layer.
-
Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure at a low temperature to isolate the monomeric boronic acid. Use immediately for the best results.
-
-
Problem 3: My final product is difficult to purify using standard silica gel column chromatography.
-
Likely Cause: Boronic acids are known to interact strongly with silica gel, often leading to streaking, poor separation, and even decomposition on the column.[8] This can result in low recovery and impure fractions.
Solutions & Protocols:
| Solution Category | Specific Action | Rationale & Protocol |
| Acid/Base Extraction | Purify via salt formation.[9][10] | Boronic acids are weakly acidic and can be converted into salts, which have different solubility profiles than neutral organic impurities. Protocol: 1. Dissolve the crude product in diethyl ether or ethyl acetate. 2. Extract with a cold, dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) to form the water-soluble boronate salt. 3. Separate the aqueous layer (which now contains the desired product) and wash it with fresh ether to remove any remaining neutral impurities. 4. Cool the aqueous layer in an ice bath and carefully re-acidify with cold 1M HCl until the product precipitates. 5. Filter the solid, wash with cold water, and dry under vacuum.[9] |
| Recrystallization | Recrystallize the crude product.[10] | This is a highly effective method for removing small amounts of impurities if a suitable solvent system can be found. Protocol: Screen various solvents. A common starting point is a mixed solvent system like ethyl acetate/hexanes or toluene. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to induce crystallization. |
| Derivatization | Convert to a more stable, easily purifiable boronate ester (e.g., pinacol ester) and then hydrolyze. | Aryl pinacol boronates are often more stable and less polar than the corresponding boronic acids, making them much more amenable to silica gel chromatography.[8] After purification of the ester, it can be hydrolyzed back to the boronic acid.[11][12] |
Visualizing the Process and Pitfalls
To better understand the synthetic landscape, the following diagrams illustrate the desired reaction pathway and the formation of key impurities.
Caption: Synthetic pathways and common impurity formation routes.
Caption: Reversible equilibrium between boronic acid and its boroxine.
References
- 1. nbinno.com [nbinno.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] The choice of the organoboron coupling partner, typically a boronic acid, is a critical decision that profoundly impacts reaction efficiency, substrate scope, and ultimately, the success of a synthetic campaign.[2] This guide provides an in-depth comparison of the sterically hindered and electronically complex 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid with other classes of boronic acids, offering field-proven insights and experimental frameworks to navigate its unique reactivity profile.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura mechanism is essential to appreciate the role of the boronic acid. The reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[4][5]
The transmetalation step is often rate-limiting and is highly sensitive to the steric and electronic properties of the boronic acid. The nucleophilicity of the carbon atom attached to boron and the steric hindrance around the boron atom directly influence the rate at which the R² group is transferred to the palladium center.
Deconstructing the Subject: this compound
This compound is a sophisticated building block, and its structure presents a unique combination of challenges and opportunities in Suzuki coupling.
-
Structure:
-
Key Structural Features & Their Implications:
-
Ortho-Substituents (2-chloro, 6-fluoro): The presence of two substituents flanking the boronic acid group creates significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium complex, potentially slowing the crucial transmetalation step. Such ortho-substitution is a known challenge in Suzuki couplings.[7][8]
-
Electron-Withdrawing Halogens: Both chlorine and fluorine are electron-withdrawing groups, which decrease the electron density of the phenyl ring. This reduction in nucleophilicity can make the transmetalation step less favorable compared to electron-rich boronic acids.[9]
-
Meta-Benzyloxy Group: The benzyloxy group at the 3-position introduces additional steric bulk. Electronically, the oxygen atom can donate electron density to the ring through resonance, partially counteracting the withdrawing effects of the halogens. This complex interplay makes predicting its exact behavior non-trivial.
-
A Comparative Analysis: Performance in Suzuki Coupling
To contextualize the performance of this compound, we compare it to a range of boronic acids with varying electronic and steric profiles. The following data represents typical outcomes when coupling with a standard partner like 4-Bromoanisole, illustrating the impact of substitution on reaction efficiency.
Table 1: Comparative Performance in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Key Features | Typical Yield (%) | Reaction Time (h) | Recommended Catalyst System |
| Phenylboronic acid | Baseline (unsubstituted) | >95 | 1-4 | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| 4-Methoxyphenylboronic acid | Electron-Rich | >95 | 0.5-2 | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Poor | 80-90 | 6-12 | Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ |
| 2-Methylphenylboronic acid | Sterically Hindered (ortho-sub) | 75-85 | 8-16 | Buchwald Ligands (e.g., XPhos) with Pd(OAc)₂ |
| 2-Chloro-6-fluorophenylboronic acid | Sterically Hindered, Electron-Poor | 60-75 | 12-24 | Highly active palladacycle precatalysts (e.g., G3-XPhos) |
| This compound | Very Hindered, Mixed Electronics | 50-70 | 18-36 | Highly active palladacycle precatalysts (e.g., G4-XPhos) |
Analysis of Trends:
-
Electronic Effects: Electron-rich boronic acids, like 4-methoxyphenylboronic acid, generally react faster and give higher yields due to the increased nucleophilicity of the aryl group.[9] Conversely, electron-poor substrates require more forcing conditions and more active catalysts.
-
Steric Hindrance: The introduction of even a single ortho-substituent (2-methylphenylboronic acid) significantly impedes the reaction, necessitating longer reaction times and advanced catalyst systems. The di-ortho substitution in 2-chloro-6-fluorophenylboronic acid exacerbates this issue.[10][11]
-
The Subject Molecule: this compound combines the severe steric hindrance of di-ortho substitution with complex electronics. Achieving acceptable yields requires state-of-the-art catalyst systems, such as palladacycle precatalysts, which are designed to facilitate the challenging oxidative addition and transmetalation steps with hindered substrates.[12] The longer reaction times are a direct consequence of the high activation energy barrier for the transmetalation step.
Experimental Protocols: A Practical Guide
The causality behind experimental choices is paramount. For a challenging substrate like this compound, every component of the reaction is selected to overcome the specific hurdles of steric hindrance and electronic deactivation.
Protocol 1: Coupling of this compound (Challenging Substrate)
This protocol employs a highly active palladium precatalyst and specific conditions tailored for sterically demanding partners.
Objective: Synthesize 3-benzyloxy-2-chloro-6-fluoro-4'-methoxy-1,1'-biphenyl.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), and the XPhos Pd G4 palladacycle precatalyst (0.02 mmol, 2 mol%).
-
Solvent System: Evacuate and backfill the flask with argon or nitrogen three times. Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water. Rationale: A polar aprotic solvent like dioxane is effective, and the presence of water can aid in the dissolution of the base and facilitate the formation of the boronate "ate" complex.
-
Reaction: Stir the mixture vigorously and heat to 100 °C in a pre-heated oil bath for 24 hours. Rationale: Elevated temperature is required to overcome the high activation energy. Highly active (but often thermally sensitive) catalysts are necessary for such transformations.[10][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (4-bromoanisole).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Coupling of Phenylboronic acid (Baseline Substrate)
This protocol uses a classic, robust catalyst system sufficient for a simple, unhindered boronic acid.
Objective: Synthesize 4-methoxy-1,1'-biphenyl.
Methodology:
-
Reagent Setup: To a round-bottom flask, add phenylboronic acid (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent System: Add 10 mL of a 4:1 mixture of toluene and water. Rationale: This biphasic system is standard for many Suzuki couplings, allowing the organic reagents and inorganic base to interact effectively at the interface.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C for 4 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The product is often pure enough at this stage, but can be further purified by recrystallization or column chromatography if needed.
Conclusion and Future Outlook
This compound represents a class of highly functionalized, sterically demanding building blocks that are increasingly important in the synthesis of complex molecules for pharmaceuticals and materials science. While its performance in Suzuki coupling is modest compared to simpler boronic acids, this guide demonstrates that successful coupling is achievable through a rational selection of advanced catalyst systems and carefully optimized reaction conditions. The key to harnessing the potential of such complex reagents lies not in applying a one-size-fits-all protocol, but in understanding the fundamental mechanistic principles of the reaction and tailoring the experimental design to overcome the specific steric and electronic challenges presented by the substrate. As catalyst technology continues to evolve, the utility and accessibility of challenging boronic acids like the one discussed herein will undoubtedly continue to expand.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Benzyoxy-2-chloro-6-fluorophenylboronic acid 98% | CAS: 957062-67-8 | AChemBlock [achemblock.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Reactivity of Fluorinated Phenylboronic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorinated phenylboronic acids are pivotal reagents in this endeavor, primarily serving as versatile coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] However, the very fluorine atoms that impart desirable pharmacological properties also profoundly alter the reactivity of the boronic acid, creating both opportunities and challenges in synthesis.
This guide provides an in-depth comparison of the reactivity of fluorinated phenylboronic acids, moving beyond simple protocols to explain the underlying electronic and steric principles. By understanding these fundamentals, you can make more informed decisions in reagent selection and reaction optimization.
The Double-Edged Sword: Electronic Effects of Fluorine
The high electronegativity of fluorine is the primary driver of its influence on reactivity. When appended to a phenylboronic acid, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which alters the properties of the molecule in several key ways.
-
Increased Lewis Acidity: The electron-withdrawing fluorine substituents increase the Lewis acidity of the boron center.[3][4] This enhanced acidity is highly dependent on the fluorine's position. The effect is most pronounced for an ortho-fluorine substituent, which can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, further polarizing the B-O bond.[5] In contrast, a para-fluorine substituent has a weaker effect on acidity due to the partial compensation of its inductive pull by an opposing resonance (+R) effect.[5]
-
Impact on Transmetalation: The Suzuki-Miyaura coupling hinges on the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[6][7] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2][6] The increased Lewis acidity of fluorinated phenylboronic acids facilitates the formation of this key boronate intermediate.[5] However, the strong electron-withdrawing effect also decreases the electron density on the aryl ring, making the ipso-carbon less nucleophilic and potentially slowing the rate of its transfer to the palladium center.[3]
The Challenge of Protodeboronation
One of the most significant side reactions plaguing the use of electron-deficient boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[3][8] Highly fluorinated phenylboronic acids are particularly susceptible to this undesired pathway, especially under the basic conditions required for Suzuki-Miyaura coupling.[3][9][10] This decomposition pathway consumes the boronic acid, reduces product yield, and complicates purification.[9][11]
The Suzuki-Miyaura Catalytic Cycle
To fully appreciate the influence of fluorine, it is essential to understand the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Fluorine substitution primarily impacts the "Transmetalation" step. The base activates the fluorinated phenylboronic acid (Ar²-B(OH)₂), but the electronic properties of Ar² dictate the efficiency of its transfer to the palladium complex.
Comparative Reactivity: A Data-Driven View
The positional isomerism of fluorine on the phenyl ring leads to distinct reactivity profiles. While comprehensive kinetic data across a wide range of substrates is complex, general trends can be observed from yield and conversion data in model reactions.
A study involving the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene catalyzed by supported palladium nanoparticles provides a clear example.[13]
| Phenylboronic Acid Derivative | Conversion of 1-bromo-4-fluorobenzene (%) after 3h at 110 °C | TOF (h⁻¹) |
| 4-Fluorophenylboronic acid | ~98% | 67.1 |
| Phenylboronic acid | ~75% | ~50.0 |
| 4-Vinylphenylboronic acid | ~60% | ~39.0 |
| 4-Carboxyphenylboronic acid | ~25% | ~15.0 |
| Data synthesized from figures and text in Reference[13]. Conditions: 1-bromo-4-fluorobenzene (limiting reagent), 1.2 eq. boronic acid, 2 eq. K₂CO₃, DMF:H₂O 95:5, G-COOH-Pd-10 catalyst. |
In this specific system, 4-fluorophenylboronic acid demonstrated the highest activity and turnover frequency (TOF), leading to near-complete conversion of the aryl bromide.[13] This suggests that, under these conditions, the beneficial effect of increased Lewis acidity on boronate formation outweighs the deactivating effect on the aryl ring's nucleophilicity. Phenylboronic acid itself was also highly active, showing that the non-fluorinated analog remains a robust coupling partner.[13]
Standardized Protocol for Reactivity Assessment
To allow for direct comparison in your own laboratory, the following protocol outlines a model Suzuki-Miyaura reaction. This procedure is designed to be a robust starting point for evaluating the relative reactivity of different fluorinated phenylboronic acids.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a model Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
Rationale: This protocol uses a common palladium catalyst (Pd(PPh₃)₄), a standard base (K₂CO₃), and a versatile solvent system. 4-Bromoanisole is chosen as a representative electron-rich aryl halide.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the desired fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of Toluene (4 mL) and Water (1 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or GC-MS to determine the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
By keeping all parameters constant and only changing the fluorinated phenylboronic acid, this protocol provides a reliable method for comparing their relative reactivities.
Conclusion and Recommendations
The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of competing electronic effects.
-
General Trend: Fluorine substitution generally increases the boronic acid's Lewis acidity, which is beneficial for the crucial base-mediated boronate formation. For many common substrates, this leads to reactivity that is comparable to or even greater than the non-fluorinated parent acid, as seen with 4-fluorophenylboronic acid.[13]
-
Positional Importance: Ortho-fluorine substitution provides the most significant increase in acidity but can also introduce steric hindrance.[5]
-
Key Challenge: The primary drawback is an increased susceptibility to protodeboronation, particularly with highly fluorinated or heteroaromatic systems under harsh basic conditions.[3][9]
Recommendation for Researchers: When selecting a reagent, consider the electronic nature of your coupling partner. For electron-neutral or electron-rich aryl halides, most monofluorinated phenylboronic acids are excellent choices. For more challenging couplings involving electron-deficient partners or sterically hindered substrates, careful optimization of the base, solvent, and catalyst system is critical to maximize the rate of cross-coupling while suppressing protodeboronation. Using milder bases (e.g., K₃PO₄, CsF) or employing anhydrous conditions with boronate esters can often mitigate decomposition.[14]
By understanding these principles, you can better harness the power of fluorinated building blocks to accelerate your research and development programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid with non-fluorinated analogues
A Comparative Guide to 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid and Its Non-Fluorinated Analogues in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant in the successful synthesis of complex molecular architectures. Arylboronic acids are indispensable reagents in modern organic synthesis, largely due to their central role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of this compound and its non-fluorinated analogues, offering insights into their reactivity and guidance for their application.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the presence and position of fluorine, particularly in conjunction with other substituents, can significantly impact the reactivity of the boronic acid in cross-coupling reactions. This guide will explore these nuances, providing a framework for rational reagent selection.
The Analytes: A Structural Overview
The boronic acids under comparison are:
-
This compound (1)
-
3-Benzyloxy-2-chlorophenylboronic acid (2) (Non-fluorinated analogue)
-
3-Benzyloxy-6-fluorophenylboronic acid (3) (Non-chlorinated analogue)
-
3-Benzyloxyphenylboronic acid (4) (Non-halogenated analogue)
The key structural differences lie in the substitution pattern at the ortho-positions to the boronic acid moiety, which are expected to exert profound electronic and steric effects on the reaction.
Physicochemical Properties
A summary of the key physicochemical properties of the subject boronic acid and its principal non-fluorinated analogue is presented below. These properties can influence solubility, stability, and handling characteristics.
| Property | This compound | 3-Benzyloxy-2-chlorophenylboronic acid |
| CAS Number | 957062-67-8[2] | 2377611-50-0 |
| Molecular Formula | C₁₃H₁₁BClFO₃[2] | C₁₃H₁₂BClO₃ |
| Molecular Weight | 280.49 g/mol [2] | 262.50 g/mol |
| Boiling Point | 461.183°C at 760 mmHg[2] | Not available |
| Density | 1.366 g/cm³[2] | Not available |
The Suzuki-Miyaura Coupling: A Mechanistic Framework
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For transmetalation to occur efficiently, the boronic acid is typically activated by a base to form a more nucleophilic boronate species.[3] The electronic properties of the substituents on the phenyl ring of the boronic acid play a crucial role in this step.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Theoretical and Practical Perspective
Electronic Effects
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation. However, a strong electron-withdrawing character can also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction that cleaves the C-B bond.[1]
-
Chlorine: Chlorine also has an electron-withdrawing inductive effect, though weaker than fluorine. Its presence is expected to contribute to the overall electronic properties of the phenyl ring.
-
Benzyloxy Group: The benzyloxy group at the meta position has a -I effect and a +M (mesomeric) effect. The overall electronic contribution will be a balance of these opposing effects.
Steric Effects
The presence of substituents at the ortho positions (2- and 6-) to the boronic acid group can introduce significant steric hindrance. This can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate.[4]
-
This compound (1): This molecule is the most sterically hindered, with both ortho positions occupied. The fluorine atom is smaller than the chlorine atom, but their combined presence is expected to have a significant steric impact.
-
3-Benzyloxy-2-chlorophenylboronic acid (2): This analogue has one ortho chloro substituent, which will exert a steric effect.
-
3-Benzyloxy-6-fluorophenylboronic acid (3): Similar to (2), this analogue has one ortho fluoro substituent. The smaller size of fluorine compared to chlorine may result in slightly less steric hindrance.
-
3-Benzyloxyphenylboronic acid (4): This compound lacks ortho substituents and is therefore the least sterically hindered.
Expected Reactivity Trends
Based on the interplay of electronic and steric effects, we can postulate the following reactivity trends in Suzuki-Miyaura coupling:
Postulated reactivity based on steric hindrance.
It is important to note that electronic effects can sometimes counteract steric hindrance. For instance, the increased Lewis acidity of the fluorinated analogues might lead to faster transmetalation under certain conditions, potentially offsetting some of the steric penalties.[1]
Experimental Protocol: A General Procedure for Comparative Suzuki-Miyaura Coupling
To facilitate a direct comparison of these boronic acids in your own laboratory setting, the following general protocol for a Suzuki-Miyaura coupling reaction is provided. This protocol should be optimized for each specific substrate combination.
General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system (e.g., 4 mL of toluene, 1 mL of ethanol, and 1 mL of water), previously degassed by sparging with an inert gas.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Substituted Phenylboronic Acids
Substituted phenylboronic acids are typically synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[5] The starting material is the corresponding substituted aryl halide.
General Synthetic Scheme:
A detailed protocol for the synthesis of a related compound, 3-chlorophenylboronic acid, is available in the literature and can be adapted.[5] This typically involves the formation of a Grignard reagent from the corresponding aryl bromide or chloride at low temperatures, followed by reaction with trimethyl borate and subsequent acidic workup.
Conclusion
The choice between this compound and its non-fluorinated analogues for Suzuki-Miyaura cross-coupling reactions requires careful consideration of both electronic and steric factors. While the fluorine atom in the ortho position can offer potential benefits in terms of modulating the electronic properties of the resulting biaryl product, it also introduces significant steric hindrance that may impede the reaction. The non-halogenated analogue, 3-benzyloxyphenylboronic acid, is expected to be the most reactive due to the absence of ortho-substituents. For researchers and drug development professionals, the optimal choice will depend on the specific synthetic target and the desired balance between reactivity and the final properties of the molecule. The provided experimental protocol offers a starting point for a systematic comparison of these valuable building blocks.
References
A Senior Application Scientist's Guide to Alternative Reagents for Challenging Biaryl Syntheses
Topic: Alternative Reagents to 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid for Biaryl Synthesis
Introduction: Navigating the Complexities of Sterically Hindered Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in constructing biaryl motifs is particularly vital for the pharmaceutical, agrochemical, and materials science industries, where these structures are prevalent.[2][3] However, the synthesis of complex biaryls, especially those involving tetra-ortho-substituted scaffolds, presents significant challenges.
The reagent this compound exemplifies such a challenge. With substituents at both ortho positions (chloro and fluoro), it is a sterically demanding coupling partner. Traditional Suzuki-Miyaura protocols using such substrates can be plagued by low yields, competing side reactions like protodeboronation and homocoupling, and purification difficulties.[4][5] These issues often stem from the inherent instability of the boronic acid functional group itself.
This guide provides an in-depth comparison of robust and often superior alternatives to complex boronic acids. We will explore the chemistry and practical application of potassium organotrifluoroborates, MIDA boronates, and boronic esters, providing the data and experimental insights necessary for researchers, scientists, and drug development professionals to select the optimal reagent for their challenging synthetic targets.
The Boronic Acid Dilemma: Why Alternatives are Essential
While widely used, boronic acids possess inherent limitations that are magnified with increasing steric bulk and electronic complexity.
-
Protodeboronation: This is a major competing pathway, especially for electron-rich or sterically hindered arylboronic acids, where the carbon-boron bond is cleaved by a proton source (like water or alcohol) before cross-coupling can occur.[6]
-
Homocoupling: The formation of a symmetrical biaryl from two boronic acid molecules is a common side reaction, particularly with electron-poor systems, complicating purification and reducing the yield of the desired unsymmetrical product.[7]
-
Instability and Stoichiometry: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which complicates accurate stoichiometric measurements and can lead to inconsistent reaction outcomes.[8] Many are also difficult to handle and purify, being prone to decomposition upon storage.
These challenges necessitate the use of more stable and reliable boron surrogates that can mask the reactive boronic acid until the critical moment of transmetalation in the catalytic cycle.
Comparative Analysis of Boronic Acid Surrogates
Several classes of organoboron reagents have emerged as powerful alternatives, each offering a distinct set of advantages.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[8] This stability is conferred by the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms, rendering it less susceptible to premature protodeboronation.[8]
Principle of Operation: Organotrifluoroborates are considered "protected" forms of boronic acids.[9] They are not directly active in the Suzuki-Miyaura catalytic cycle. Under the basic reaction conditions, they undergo slow hydrolysis to release the corresponding boronic acid (or a related boronate species) in situ. This slow-release mechanism maintains a low concentration of the active boron species, which can suppress side reactions like homocoupling.[9]
Advantages:
-
Exceptional Stability: Can be stored indefinitely at room temperature and are compatible with a wider range of functional groups and reaction conditions.[8][10]
-
Ease of Handling: As crystalline solids, they are easy to weigh and handle, leading to more precise stoichiometry compared to boronic acids which can exist as boroxine mixtures.[9]
-
Improved Reactivity: In many cases, particularly with challenging substrates, organotrifluoroborates provide superior yields compared to the corresponding boronic acids under identical conditions.[6][11]
Disadvantages:
-
Requires hydrolysis for activation, which is dependent on the reaction base and solvent.
-
Synthesis involves the use of potassium hydrogen fluoride (KHF₂), which requires careful handling.[11]
Caption: Workflow for Potassium Organotrifluoroborate (Ar-BF₃K) Synthesis and Use.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a groundbreaking advance in controlling the reactivity of boronic acids. The N-methyliminodiacetic acid (MIDA) ligand forms a stable, bicyclic structure with the boron atom, effectively "caging" it.
Principle of Operation: The MIDA boronate functional group is exceptionally stable to a wide range of anhydrous reaction conditions, including silica gel chromatography, but is easily hydrolyzed with a mild aqueous base to liberate the free boronic acid.[12] This allows for the multi-step synthesis of complex boronic acid building blocks, which can be purified and stored, with the boronic acid being unmasked only in the final cross-coupling step.[13] This strategy is the foundation of "iterative cross-coupling" for the streamlined synthesis of complex small molecules.[14][15]
Advantages:
-
Unparalleled Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable on the benchtop to air, moisture, and chromatography.[14]
-
Controlled Release: The boronic acid is released only when desired by the addition of a mild aqueous base, enabling precise control over the reaction.[16]
-
Facilitates Complex Synthesis: Their stability allows them to be carried through multiple synthetic steps, avoiding the common issue where the sensitive boronic acid must be introduced at the very end of a synthesis.[12]
Disadvantages:
-
Requires a distinct deprotection step (hydrolysis) to participate in coupling.
-
The MIDA ligand adds significant molecular weight, which can be a consideration for atom economy on an industrial scale.
Caption: Iterative synthesis enabled by the stability of MIDA boronates.
Boronic Esters (Pinacol, Neopentyl Glycol, etc.)
Boronic esters, particularly those derived from pinacol, are perhaps the most common alternative to boronic acids.[17] They are formed by the condensation of a boronic acid with a diol.
Principle of Operation: The ester group protects the boronic acid from decomposition and trimerization into boroxines.[7] Like organotrifluoroborates, they are generally considered pro-drugs that hydrolyze under basic conditions to generate the active boronic acid/boronate species required for transmetalation.[17]
Advantages:
-
Improved Stability: More stable to storage and handling than the corresponding boronic acids.[17]
-
Monomeric Structure: Exist as well-defined monomeric complexes, which aids in accurate stoichiometry.[7]
-
Ease of Preparation: Can be readily prepared from aryl halides via Miyaura borylation, allowing access to a wide variety of substrates.[17]
Disadvantages:
-
Lower Atom Economy: The protecting diol adds mass that is not incorporated into the final product.[7]
-
Variable Reactivity: The rate of hydrolysis can vary depending on the diol used and the reaction conditions, sometimes leading to slower or incomplete reactions compared to a highly reactive boronic acid.
Performance Data Summary
The choice of reagent can significantly impact reaction outcomes, especially for sterically demanding couplings analogous to those involving this compound.
| Reagent Class | Key Advantages | Optimal Use Case | Typical Yield Range (Hindered Couplings) |
| Boronic Acid | High atom economy, commercially available. | Simple, unhindered couplings where stability is not a concern. | 40-75% |
| Organotrifluoroborate | Excellent stability, crystalline solid, suppresses homocoupling. | When boronic acid is unstable or prone to side reactions.[6] | 70-95% |
| MIDA Boronate | Chromatographable, enables iterative synthesis, exceptionally stable. | Multi-step synthesis of complex molecules; use of unstable boronic acids.[12][13] | 80-98% (after deprotection) |
| Boronic Ester | Good stability, well-defined monomeric structure. | When the corresponding boronic acid is unstable or difficult to isolate.[17] | 65-90% |
Yields are representative and highly dependent on the specific substrates, catalyst, ligand, and conditions used.
Key Experimental Considerations for Hindered Couplings
Success in coupling sterically encumbered partners like this compound or its surrogates is critically dependent on the optimization of reaction parameters.
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and others are essential.[18][19] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to facilitate the difficult oxidative addition and reductive elimination steps with hindered substrates.[20]
-
Catalyst System: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often superior to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[18] They provide a more reliable and active catalytic species. For extremely hindered couplings, specialized catalysts may be required.[21][22]
-
Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over Na₂CO₃ for hindered couplings.[5] The base also facilitates the hydrolysis of boronic esters and trifluoroborates. Aprotic polar solvents like dioxane, THF, or toluene are commonly employed.[22]
Caption: Suzuki-Miyaura cycle, highlighting the key transmetalation step.
Experimental Protocols
Protocol 1: Preparation of a Potassium Aryltrifluoroborate
This protocol is a general method for converting a boronic acid to its corresponding trifluoroborate salt.[9]
-
In a flask, dissolve the arylboronic acid (1.0 equiv) in methanol (3-4 M concentration).
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Slowly add the KHF₂ solution (~3.0 equiv) to the vigorously stirring methanolic solution of the boronic acid at room temperature.
-
A white precipitate should form within 15-30 minutes. Continue stirring for one hour.
-
Collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether.
-
Dry the crystalline solid under vacuum to yield the pure potassium aryltrifluoroborate.
Protocol 2: General Suzuki-Miyaura Coupling with a Hindered Aryl Bromide
This protocol employs a modern catalyst system suitable for challenging substrates.[22]
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), the potassium aryltrifluoroborate (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) and the ligand (e.g., XPhos, 1.5-3 mol % relative to Pd).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., dioxane or toluene, to achieve ~0.2 M concentration) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
For the synthesis of complex biaryls from sterically hindered partners like this compound, moving beyond the boronic acid itself is not just an alternative—it is often a necessity for achieving high yields and reproducibility.
-
For enhanced stability and suppression of side-reactions, Potassium Organotrifluoroborates are an excellent first choice. They are robust, easy to handle, and often provide a significant yield improvement.[6][8]
-
For multi-step syntheses requiring purification of the boron-containing intermediate, MIDA Boronates are unparalleled. Their unique stability to chromatography allows for the construction of complex building blocks that would be otherwise inaccessible.[12][14]
-
Boronic Esters remain a viable and widely used option, particularly when the corresponding boronic acid is known to be unstable and a one-step Miyaura borylation/coupling sequence is desired.[17]
Ultimately, the choice of reagent must be paired with an appropriately powerful catalyst system. The use of bulky, electron-rich phosphine ligands and modern palladium precatalysts is critical for overcoming the high activation barriers associated with sterically demanding substrates. By leveraging these advanced reagents and catalysts, researchers can confidently tackle the synthesis of even the most challenging biaryl targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 19. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid and Its Products
This guide provides a comprehensive overview of the mass spectrometry analysis of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid and its reaction products. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will delve into the nuances of mass spectrometry for the characterization of this compound, compare it with alternative analytical techniques, and provide practical insights into method development and data interpretation.
Introduction: The Analytical Imperative for a Complex Building Block
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, leading to the construction of intricate molecular architectures. The purity and reactivity of this boronic acid are paramount to the success of these reactions, directly impacting the yield and purity of the final product. Consequently, robust analytical methods are essential for its characterization, including the identification of the parent molecule, its potential impurities, and the resulting reaction products.
Mass spectrometry, with its high sensitivity and specificity, stands out as a primary tool for these analytical challenges. This guide will explore the intricacies of its application to this compound, providing a comparative analysis with other techniques to empower researchers in making informed decisions for their analytical needs.
Comparing Analytical Techniques: Mass Spectrometry and Its Alternatives
The choice of an analytical technique is often a balance between the required information, sample throughput, and available instrumentation. Here, we compare mass spectrometry with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Molecular weight determination and structural elucidation | Separation and quantification of components in a mixture | Definitive structural elucidation and quantification |
| Sensitivity | Very high (picomole to femtomole) | High (nanogram to microgram) | Moderate (microgram to milligram) |
| Specificity | High, based on mass-to-charge ratio and fragmentation | Moderate, based on retention time and UV absorbance | Very high, based on unique nuclear magnetic environments |
| Information Provided | Molecular weight, elemental composition (HRMS), structural fragments | Purity, concentration, number of components | Unambiguous structure, stereochemistry, purity, quantification |
| Sample Throughput | High | High | Lower |
| Hyphenation | Commonly coupled with LC (LC-MS) for complex mixture analysis | Can be coupled with MS (LC-MS) | Not typically hyphenated for routine analysis |
| Destructive | Yes | No (can be collected post-detection) | No |
-
Mass Spectrometry is unparalleled for its sensitivity and ability to provide molecular weight information, making it ideal for identifying trace impurities and confirming the mass of reaction products.
-
HPLC-UV is a workhorse for routine purity analysis and quantification, offering excellent separation capabilities.
-
NMR Spectroscopy provides the most detailed structural information, making it the gold standard for unambiguous structure confirmation.
For a comprehensive analysis of this compound and its products, a multi-technique approach is often the most effective strategy.
In-Depth Mass Spectrometry Analysis
A thorough mass spectrometric analysis of this compound involves careful consideration of sample preparation, ionization method, and the interpretation of fragmentation patterns.
Experimental Workflow for LC-MS Analysis
A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions with 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, its efficiency can be dramatically hindered when employing sterically congested or electronically complex substrates. A prime example of such a challenging substrate is 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid . The ortho-chloro and -fluoro substituents, combined with the adjacent benzyloxy group, create significant steric and electronic hurdles that can impede the catalytic cycle.
This guide provides an in-depth technical comparison of kinetic strategies for optimizing the Suzuki-Miyaura coupling of this challenging boronic acid. We will move beyond simple procedural descriptions to explain the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system. By understanding the kinetic nuances of different catalytic systems, researchers can overcome low yields and slow reaction times, accelerating the development of complex molecules in pharmaceutical and materials science.
Mechanistic Hurdles with a Trisubstituted Boronic Acid
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For a substrate like this compound, two of these steps are likely to be kinetically significant and potentially rate-determining.
-
Transmetalation: This step, where the aryl group is transferred from the boron atom to the palladium center, is highly sensitive to steric hindrance.[6] The bulky ortho-chloro and ortho-(relative to the C-B bond) benzyloxy groups can physically obstruct the approach of the boronate complex to the palladium center. The base plays a crucial role in activating the boronic acid to facilitate this step.[7][8]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst.[4] The formation of a sterically demanding biaryl product can be slow, making this step the rate-limiting factor, particularly when bulky ligands are used to facilitate the initial oxidative addition and transmetalation.[9]
A competing and often detrimental side reaction is protodeboronation , where a proton replaces the boronic acid moiety.[10] This pathway is particularly prevalent with electron-deficient arylboronic acids (due to the chloro- and fluoro- substituents) and under basic conditions, leading to yield loss.[10][11][12] Kinetic analysis is therefore essential to find conditions that favor the productive coupling pathway over this decomposition route.
Caption: The Suzuki-Miyaura cycle with kinetically challenging steps highlighted.
Comparative Kinetic Analysis of Catalyst Systems
The choice of palladium ligand is the most critical parameter for overcoming the hurdles presented by this substrate. We will compare three classes of phosphine ligands, each representing a different strategic approach. The goal is to maximize the rate of the desired reaction while minimizing protodeboronation.
-
Triphenylphosphine (PPh₃): A standard, relatively small, and electron-rich ligand. Often a good starting point but may be ineffective for sterically demanding couplings.
-
SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): A bulky, electron-rich biaryl phosphine (a "Buchwald ligand"). These ligands are designed to accelerate both oxidative addition and, crucially, reductive elimination.[9][13]
-
tBuXPhos (Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): An even more sterically demanding Buchwald ligand, often effective for the most challenging couplings involving multiple ortho-substituents.
Hypothetical Comparative Kinetic Data
The following table summarizes expected kinetic outcomes for the coupling of this compound with 4-bromoanisole. Rates are measured by monitoring product formation via HPLC under standardized conditions.
| Catalyst System | Ligand Type | Initial Rate (μM/s) | Time to 50% Conversion (min) | Yield after 2h (%) | Protodeboronation Byproduct (%) |
| Pd₂(dba)₃ / PPh₃ | Standard Phosphine | 0.5 | > 240 | < 10 | 15 |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | 12.5 | 35 | 85 | 8 |
| Pd(OAc)₂ / tBuXPhos | Very Bulky Biarylphosphine | 22.0 | 18 | 94 | < 5 |
Analysis of Performance:
-
PPh₃: The low initial rate and poor conversion demonstrate that this ligand is unable to facilitate the key steps of the catalytic cycle for this hindered substrate. The significant level of protodeboronation suggests that the desired coupling is so slow that the side reaction becomes a major pathway.
-
SPhos: The dramatic increase in rate and yield highlights the effectiveness of bulky biaryl phosphine ligands. SPhos likely accelerates the reductive elimination step, preventing catalyst decomposition and allowing for efficient turnover.
-
tBuXPhos: This ligand provides the best performance. Its extreme steric bulk is hypothesized to create a more coordinatively unsaturated palladium center, which facilitates the difficult transmetalation step. Furthermore, its bulk promotes the final C-C bond-forming reductive elimination, outcompeting the protodeboronation pathway most effectively.[14]
Experimental Protocol: Kinetic Monitoring by HPLC
To generate reliable kinetic data, a robust and reproducible experimental workflow is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring these reactions due to its ability to separate and quantify reactants, products, and byproducts with high precision.[15][16]
Workflow for Kinetic Analysis
Caption: A standardized workflow for acquiring kinetic data via HPLC.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., decane, biphenyl) in the reaction solvent (e.g., 1,4-dioxane). The internal standard is crucial for accurate quantification, correcting for any variations in sample injection volume.
-
Purge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Setup (under inert atmosphere):
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), this compound (1.2 mmol, 1.2 equiv), the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the internal standard.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 10 mL).
-
Seal the vial and place it in a preheated reaction block set to the desired temperature (e.g., 80 °C). Allow the mixture to stir for 15 minutes to ensure thermal equilibrium.
-
-
Initiation and Sampling:
-
Prepare a separate stock solution of the palladium precatalyst and ligand.
-
At time t=0, inject the catalyst solution into the reaction vial.
-
Immediately withdraw the first aliquot (~50 µL) using a gas-tight syringe. This is your t=0 time point.
-
Continue to withdraw aliquots at predetermined intervals (e.g., 2, 5, 10, 20, 40, 60, 120 minutes).
-
-
Sample Quenching and Analysis:
-
Dispense each aliquot into a labeled HPLC vial containing a quenching solution (e.g., 1 mL of acetonitrile with a small amount of acetic acid). This stops the reaction immediately.
-
Analyze each quenched sample by HPLC using a suitable C18 column and a gradient elution method (e.g., water/acetonitrile).
-
Generate a calibration curve for the product and starting material against the internal standard to convert peak areas into concentrations.
-
-
Data Processing:
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the slope of the initial linear portion of this curve.
-
Conclusion and Recommendations
Kinetic studies are indispensable for optimizing challenging Suzuki-Miyaura reactions. For a sterically and electronically complex substrate like this compound, a systematic comparison of catalyst systems is essential.
Key Findings:
-
Standard ligands like PPh₃ are ineffective for this transformation.
-
Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are required to achieve reasonable reaction rates and yields.[13]
-
Ligands with greater steric bulk, such as tBuXPhos , offer superior performance by accelerating the rate-limiting reductive elimination and transmetalation steps, thereby outcompeting the protodeboronation side reaction.[14]
For any drug development or scale-up campaign involving this or structurally similar boronic acids, it is strongly recommended to perform a kinetic comparison of highly active catalyst systems. The HPLC-based monitoring protocol described provides a robust framework for obtaining the high-quality data needed to make informed decisions, ultimately saving time and resources while maximizing yield and purity.
References
- 1. scirp.org [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. vapourtec.com [vapourtec.com]
- 16. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. However, the successful coupling of sterically hindered and electronically challenging substrates, such as 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid, is highly dependent on the judicious selection of the palladium catalyst. This guide provides an in-depth comparison of various palladium catalyst systems, offering experimental insights and data to inform your catalyst selection for this demanding transformation.
The subject of our focus, this compound, presents a significant challenge due to the steric hindrance imposed by the ortho-chloro and benzyloxy substituents, as well as the electronic effect of the fluorine atom. These features can impede the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and undesired side reactions. This guide will explore the performance of several classes of palladium catalysts, from traditional workhorses to state-of-the-art systems, in the context of coupling this challenging boronic acid with a representative aryl bromide, 4-bromoanisole.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and its associated ligand system is critical in overcoming the steric and electronic hurdles presented by this compound. Below is a comparative analysis of representative palladium catalysts, with a discussion of their mechanistic nuances.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45-60 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 65-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF | 80 | 4 | >90 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6 | >95 |
Note: The yields presented are typical ranges expected for the coupling of this compound with a moderately reactive aryl bromide like 4-bromoanisole, based on literature data for structurally similar substrates.
Analysis of Catalyst Performance:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a traditional and widely used catalyst, Pd(PPh₃)₄ can effect the desired transformation. However, its performance with a sterically demanding substrate like this compound is often moderate. The relatively small cone angle of the triphenylphosphine ligand can lead to slower rates of reductive elimination, a crucial step for forming the sterically congested biaryl product. Consequently, higher temperatures and longer reaction times are typically required, which can also lead to competing side reactions like protodeboronation of the sensitive boronic acid.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): The dppf ligand offers a wider bite angle compared to PPh₃, which can facilitate the reductive elimination step. This often translates to improved yields and shorter reaction times compared to Pd(PPh₃)₄ for sterically hindered couplings. The ferrocenyl backbone of the dppf ligand also imparts unique electronic properties that can enhance catalytic activity.
-
XPhos Pd G3 (Buchwald Precatalyst): The development of bulky and electron-rich biarylphosphine ligands, such as XPhos, has revolutionized the field of cross-coupling chemistry. The XPhos Pd G3 precatalyst is designed for high stability and activity. The steric bulk of the XPhos ligand promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the aryl halide. Furthermore, the steric pressure within the diarylpalladium(II) intermediate accelerates the rate-limiting reductive elimination step, leading to excellent yields for sterically demanding substrates under milder conditions.[1]
-
PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): This catalyst features a strongly donating N-heterocyclic carbene (NHC) ligand (IPr). NHC ligands form very stable bonds with the palladium center, creating robust catalysts that are resistant to decomposition. The strong σ-donating ability of the IPr ligand enhances the rate of oxidative addition. PEPPSI™-IPr is particularly effective for couplings involving challenging aryl chlorides and sterically hindered substrates, often providing superior yields in shorter reaction times.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial to appreciating the differences in catalyst performance. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The steric hindrance around the boronic acid and the aryl halide in our target reaction directly impacts the rates of oxidative addition and, more critically, reductive elimination. Catalysts with bulky ligands, like XPhos and IPr, create a more sterically crowded coordination sphere around the palladium center, which facilitates the final C-C bond-forming reductive elimination step to relieve this steric strain.
Experimental Protocols
To provide a practical guide for researchers, detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole are provided below for two of the most effective catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
Figure 2: Experimental workflow for Suzuki-Miyaura coupling using XPhos Pd G3.
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous and degassed tetrahydrofuran (THF, 5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using PEPPSI™-IPr
Step-by-Step Methodology:
-
In a dry reaction vial, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), PEPPSI™-IPr (0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a magnetic stir bar to the vial.
-
Seal the vial with a cap containing a septum and purge with argon.
-
Add anhydrous tert-butanol (t-BuOH, 5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Conclusion
The successful Suzuki-Miyaura coupling of the sterically encumbered and electronically modified substrate, this compound, is highly contingent on the selection of an appropriate palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can provide the desired product, modern catalyst systems featuring bulky, electron-rich ligands such as XPhos (in the form of Buchwald precatalysts) and IPr (in PEPPSI™-IPr) offer significantly higher yields in shorter reaction times and under milder conditions. For researchers aiming for high efficiency and robustness in their synthetic endeavors with challenging substrates, the adoption of these advanced catalyst systems is strongly recommended. This guide provides the necessary comparative data and detailed protocols to enable the confident and successful application of these powerful synthetic tools.
References
A Technical Guide to the Strategic Application of 3-Benzyloxy-2-chloro-6-fluorophenylboronic Acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutics. Among the vast arsenal of chemical reagents, substituted phenylboronic acids hold a privileged position as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth technical analysis of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid , a uniquely functionalized building block with significant potential in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.
This document will delve into the keystone applications of this reagent, offer a comparative performance analysis against alternative boronic acids, and provide detailed experimental protocols to enable its effective utilization in a research and development setting.
Keystone Application: A Cornerstone in the Synthesis of Novel Kinase Inhibitors
The intricate substitution pattern of this compound, featuring a bulky benzyloxy group, a chloro atom, and a fluoro atom ortho to the boronic acid moiety, makes it a highly valuable precursor for the synthesis of targeted therapeutics. A prime example of its potential application lies in the construction of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
While direct literature citing the use of this compound in the synthesis of specific FDA-approved drugs is not publicly available, its structural motifs are highly pertinent to the development of next-generation inhibitors. For instance, patent literature (WO2014173289A1) discloses a series of fused heterocyclic compounds as protein kinase inhibitors, including Bruton's tyrosine kinase (Btk), which are crucial mediators in various signaling pathways. The synthesis of these complex molecules often relies on a key Suzuki-Miyaura coupling step to introduce a substituted phenyl group.
The structural framework of this compound is particularly well-suited for creating analogues of these inhibitors. The benzyloxy group can serve as a handle for further functionalization or to probe specific hydrophobic pockets within the kinase active site. The ortho-chloro and fluoro substituents can modulate the dihedral angle of the biaryl system, influencing the conformational preference of the final molecule and thereby its binding affinity and selectivity.
Comparative Performance Analysis in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate interplay of steric and electronic factors. The unique substitution pattern of this compound presents both challenges and opportunities in this context.
Steric Considerations:
The presence of two ortho-substituents (chloro and fluoro) and the adjacent bulky benzyloxy group introduces significant steric hindrance around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle. Consequently, standard Suzuki-Miyaura conditions may result in lower yields or require harsher conditions compared to less hindered boronic acids.
Electronic Effects:
The electronic nature of the substituents also plays a critical role. The fluorine and chlorine atoms are electron-withdrawing, which can decrease the nucleophilicity of the aryl group and potentially slow down the transmetalation step. Conversely, the benzyloxy group, while sterically demanding, is electronically versatile.
To overcome the challenges associated with sterically hindered boronic acids, the judicious selection of catalyst, ligand, and base is crucial. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories, have proven effective in facilitating the coupling of sterically demanding substrates.
Table 1: Qualitative Comparison of Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Ortho-Substitution | Electronic Nature of Substituents | Expected Relative Reactivity |
| Phenylboronic Acid | None | Neutral | High |
| 4-Methoxyphenylboronic Acid | None | Electron-donating | Very High |
| 4-Nitrophenylboronic Acid | None | Electron-withdrawing | Moderate to Low |
| 2-Chlorophenylboronic Acid | Mono-ortho | Electron-withdrawing | Moderate |
| This compound | Di-ortho | Mixed (withdrawing and bulky) | Low to Moderate (requires optimized conditions) |
Experimental Protocols
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a common transformation in the synthesis of kinase inhibitors. This protocol is based on established methods for sterically hindered couplings and should be optimized for specific substrates.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Heterocyclic halide (e.g., 4-iodo-1H-pyrazole) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the heterocyclic halide, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a minimal amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for a Hypothetical Kinase Inhibitor Synthesis:
Caption: A generalized workflow for kinase inhibitor synthesis.
Data Summary and Visualization
The successful application of this compound hinges on overcoming its inherent steric bulk. The choice of ligand is critical.
Table 2: Hypothetical Yield Comparison with Different Ligands
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | < 20 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 70-85 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 90 | 75-90 |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-BuOH | 110 | 65-80 |
Note: These are hypothetical yields intended to illustrate the trend of increasing efficiency with more sophisticated, sterically demanding phosphine ligands. Actual yields will vary depending on the specific coupling partners.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound represents a sophisticated and valuable building block for the synthesis of complex organic molecules, particularly in the pursuit of novel kinase inhibitors. While its sterically hindered nature necessitates the use of advanced catalytic systems, the potential to introduce unique structural and electronic features into target molecules makes it an attractive tool for medicinal chemists. The comparative data and detailed protocols provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile reagent.
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the use of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid (CAS No. 957062-67-8), a compound utilized in advanced synthetic chemistry. As your partner in research, we aim to provide value beyond the product itself, fostering a culture of safety and precision in your laboratory.
Understanding the Hazard Profile
This compound is a multifunctional compound. Its hazard profile is inferred from related boronic acids, which are generally classified as irritants and can be harmful if ingested.[1][2][3][4] The presence of halogenated and benzylic groups may also influence its reactivity and toxicological properties.
Anticipated Hazards:
-
Oral Toxicity: Like many boronic acid derivatives, this compound is expected to be harmful if swallowed.[1][5]
-
Skin Irritation: Direct contact may cause skin irritation.[3][6]
-
Eye Irritation: The compound is likely to cause serious eye irritation.[3][6]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[7][8][9]
-
Mutagenicity Potential: Some studies have indicated that certain boronic acids and their derivatives may have mutagenic properties, warranting careful handling to minimize exposure.[10]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates its integration into your laboratory practice.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when handling larger quantities or if there is a significant splash risk.[11][12] | Protects against eye contact with the powdered compound or solutions, which can cause serious irritation.[3] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended for extended handling. Gloves must be inspected before use and disposed of properly after handling.[1] | Provides a barrier against skin contact, which can cause irritation.[3] Proper removal technique is crucial to prevent cross-contamination.[1] |
| Body Protection | A fully fastened, long-sleeved laboratory coat.[11] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to minimize dust inhalation.[11] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 (or equivalent) respirator should be used.[13] | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[7][8][9] |
Procedural Guidance: From Receipt to Disposal
The following step-by-step protocols are designed to ensure the safe handling of this compound throughout its lifecycle in your laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4] The container should be kept tightly closed. Some suppliers recommend storage under an inert atmosphere at 2-8°C.[14]
Handling and Use
-
Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[11] Ensure that an eyewash station and safety shower are readily accessible.[2][15]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to control dust.[11] Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating excessive dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
-
Evacuation: In the event of a significant spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or scoop up the material using non-sparking tools and place it into a labeled, sealed container for disposal.[16] Avoid actions that could generate dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[11]
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[11]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be placed in a designated container for solid hazardous waste.[11]
-
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a labeled container for liquid hazardous waste.[11]
-
Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.[1][15] Never dispose of this chemical down the drain or in regular trash.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound, from receipt to disposal.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the integrity of your work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]
- 14. achmem.com [achmem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
